molecular formula C17H23NO3 B10754155 L-Hyoscyamine (Standard) CAS No. 912642-93-4

L-Hyoscyamine (Standard)

Numéro de catalogue: B10754155
Numéro CAS: 912642-93-4
Poids moléculaire: 289.4 g/mol
Clé InChI: RKUNBYITZUJHSG-VFSICIBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hyoscyamine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Hyoscyamus niger (henbane) and Atropa belladonna . As the levo-isomer of atropine, it is a high-affinity antimuscarinic agent that competitively and non-selectively antagonizes muscarinic acetylcholine receptors (M1-M5) in the central nervous system, smooth muscle, cardiac muscle, and exocrine glands . This mechanism of action makes it an invaluable pharmacological tool for studying cholinergic pathways and receptor functions. Researchers utilize hyoscyamine in a wide range of applications, including investigations into gastrointestinal motility, urinary bladder spasms, and respiratory secretions . Its role in pain control research, particularly when combined with opioids for neuropathic and chronic pain models, is also an area of significant scientific interest . This product is provided as a high-purity chemical entity to ensure experimental reproducibility and reliability. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Propriétés

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS No.

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3beta)-Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOSCYAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

108.5 °C
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

L-Hyoscyamine's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of L-Hyoscyamine on muscarinic acetylcholine (B1216132) receptors. L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, acts as a non-selective, competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[1][2][3] Its pharmacological effects are attributed to the blockade of acetylcholine-mediated signaling at these receptors, which are crucial in regulating a wide array of physiological functions.

Core Mechanism of Action

L-Hyoscyamine functions by competitively binding to the orthosteric site of muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the receptor.[1] This antagonism is reversible and surmountable, meaning that an increased concentration of an agonist can overcome the inhibitory effect of L-Hyoscyamine. The non-selective nature of L-Hyoscyamine results in a broad range of physiological effects, as it impacts the diverse functions mediated by each of the five muscarinic receptor subtypes.

Quantitative Analysis of Binding Affinity

The binding affinity of L-Hyoscyamine and its racemate, atropine, for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value.

CompoundReceptor SubtypeKi (nM)pKiReference
AtropineM11.27 ± 0.368.89
M23.24 ± 1.168.49
M32.21 ± 0.538.65
M40.77 ± 0.439.11
M52.84 ± 0.848.55
S-(-)-Hyoscyaminem1-9.48 ± 0.18[4]
m2-9.45 ± 0.31[4]
m3-9.30 ± 0.19[4]
m4-9.55 ± 0.13[4]
m5-9.24 ± 0.30[4]

Signaling Pathways Modulated by L-Hyoscyamine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. L-Hyoscyamine, by blocking these receptors, inhibits their respective downstream pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[5][6] Antagonism of these receptors by L-Hyoscyamine inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7][8]

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling L_Hyoscyamine L-Hyoscyamine M2_M4 M2/M4 Receptor L_Hyoscyamine->M2_M4 Blocks Gi Gi Protein (αβγ) M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (α subunit) GIRK GIRK Channel Gi->GIRK Activates (βγ subunits) cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing muscarinic receptor subtypes) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - Varying concentrations of L-Hyoscyamine prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (Scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis Calcium_Flux_Workflow cell_prep 1. Cell Preparation and Dye Loading (Cells expressing M1/M3/M5 receptors loaded with a calcium-sensitive fluorescent dye) pre_incubation 2. Pre-incubation with L-Hyoscyamine (Varying concentrations) cell_prep->pre_incubation stimulation 3. Agonist Stimulation (e.g., Carbachol) pre_incubation->stimulation measurement 4. Measurement of Fluorescence (Detects changes in intracellular Ca²⁺) stimulation->measurement analysis 5. Data Analysis - Determine IC50 for inhibition of agonist response measurement->analysis

References

The L-Hyoscyamine Biosynthesis Pathway in Solanaceae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: L-Hyoscyamine, a tropane (B1204802) alkaloid, is a vital precursor for the production of several anticholinergic drugs. Found predominantly in plants of the Solanaceae family, its biosynthesis is a complex, multi-step process that has been the subject of extensive research. This technical guide provides an in-depth overview of the L-Hyoscyamine biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway for applications in metabolic engineering and pharmaceutical production.

Introduction

Tropane alkaloids (TAs) are a class of secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane ring system. Within this class, L-hyoscyamine and its derivative scopolamine (B1681570) are of significant medicinal importance due to their anticholinergic properties.[1] These compounds are primarily synthesized in the roots of Solanaceae plants, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger, and are subsequently translocated to the aerial parts.[2] Understanding the intricate biosynthetic pathway of L-hyoscyamine is crucial for optimizing its production through metabolic engineering of plants or microbial systems.

The Core Biosynthetic Pathway of L-Hyoscyamine

The biosynthesis of L-hyoscyamine begins with the amino acid L-ornithine, which is derived from L-arginine. The pathway can be broadly divided into three main stages: the formation of the tropane ring precursor, N-methyl-Δ¹-pyrrolinium cation; the synthesis of tropinone (B130398), the first bicyclic intermediate; and the conversion of tropinone to L-hyoscyamine.

Formation of N-methyl-Δ¹-pyrrolinium cation

The initial steps of the pathway involve the conversion of L-ornithine to putrescine, which is then methylated and oxidized to form the N-methyl-Δ¹-pyrrolinium cation.[3][4]

  • Step 1: Decarboxylation of Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.[4] Alternatively, putrescine can be formed from L-arginine via the action of arginine decarboxylase (ADC).

  • Step 2: Methylation of Putrescine: The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine by putrescine N-methyltransferase (PMT) , an S-adenosylmethionine (SAM)-dependent enzyme, to yield N-methylputrescine.[3] This is considered a rate-limiting step in the pathway.[3]

  • Step 3: Oxidative Deamination: N-methylputrescine is then oxidatively deaminated by a copper-containing N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[4]

  • Step 4: Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]

N-methyl-pyrrolinium_cation_Formation Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal N-Methylputrescine Oxidase (MPO) N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization L-Hyoscyamine_Biosynthesis_Pathway cluster_0 Tropane Ring Formation cluster_1 Hyoscyamine (B1674123) Formation cluster_2 Scopolamine Formation (Optional) L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT 4-Methylaminobutanal 4-Methylaminobutanal N-Methylputrescine->4-Methylaminobutanal MPO N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation 4-Methylaminobutanal->N-Methyl-Δ¹-pyrrolinium cation Spontaneous Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone Condensation & Rearrangement Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Tropine->Littorine + Phenyllactate Hyoscyamine aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine aldehyde CYP80F1 L-Hyoscyamine L-Hyoscyamine Hyoscyamine aldehyde->L-Hyoscyamine HDH 6β-Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine L-Hyoscyamine->6β-Hydroxyhyoscyamine H6H L-Hyoscyamine->6β-Hydroxyhyoscyamine Scopolamine Scopolamine 6β-Hydroxyhyoscyamine->Scopolamine H6H HPLC_MS_MS_Workflow Start Plant Material (e.g., roots, leaves) Freeze_Dry Lyophilization Start->Freeze_Dry Grind Grinding to fine powder Freeze_Dry->Grind Extract Extraction with acidified solvent (e.g., methanol (B129727) with 0.1% formic acid) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC_MS HPLC-MS/MS Analysis Filter->HPLC_MS Quantify Quantification against standard curve HPLC_MS->Quantify qPCR_Workflow Start Plant Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Reaction qPCR_Run Real-Time PCR Amplification qPCR_Reaction->qPCR_Run Data_Analysis Relative Quantification (ΔΔCt method) qPCR_Run->Data_Analysis Regulatory_Signaling_Pathway Herbivory Herbivory/ Pathogen Attack MeJA Methyl Jasmonate (MeJA) Signaling Herbivory->MeJA TFs Transcription Factors (e.g., MYB, bHLH, WRKY) MeJA->TFs Activation Biosynthesis_Genes Biosynthesis Genes (PMT, TRI, H6H, etc.) TFs->Biosynthesis_Genes Upregulation Alkaloid_Accumulation Tropane Alkaloid Accumulation Biosynthesis_Genes->Alkaloid_Accumulation

References

L-Hyoscyamine vs atropine stereochemistry and activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Activity of L-Hyoscyamine versus Atropine (B194438)

Executive Summary

This technical guide provides a comprehensive analysis of L-Hyoscyamine and atropine, focusing on their stereochemical relationship and resulting pharmacological activities. Atropine is a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacological effects primarily attributed to the levo-isomer, L-Hyoscyamine.[1][2] This document details the profound impact of stereochemistry on receptor binding affinity and biological potency, presenting quantitative data, experimental methodologies, and visual representations of key pathways to support drug development and research professionals.

Introduction

Atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family (e.g., Atropa belladonna), is a cornerstone anticholinergic agent in medicine.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] Chemically, atropine is a racemic mixture of two enantiomers: the pharmacologically potent S-(-)-hyoscyamine (L-Hyoscyamine) and the significantly less active R-(+)-hyoscyamine (D-Hyoscyamine).[2][3] L-Hyoscyamine is the naturally synthesized form in plants, which can undergo racemization to form atropine during extraction or processing.[1][4] Understanding the stereochemical nuances is critical, as the therapeutic efficacy of atropine is almost exclusively derived from its L-Hyoscyamine content.[2][5]

Stereochemistry: The Core of Differential Activity

The key structural difference between the enantiomers of hyoscyamine (B1674123) lies in the stereocenter at the alpha-carbon of the tropic acid moiety. This single chiral center dictates the three-dimensional orientation of the molecule, which in turn governs its ability to bind effectively to the chiral environment of muscarinic receptors.

  • L-Hyoscyamine (S-(-)-hyoscyamine): The levorotatory isomer, which is the pharmacologically active component.

  • D-Hyoscyamine (R-(+)-hyoscyamine): The dextrorotatory isomer, exhibiting significantly lower anticholinergic activity.[3]

  • Atropine ((±)-hyoscyamine): A 1:1 racemic mixture of the L- and D-isomers.[2][5]

G L_Hyoscyamine L-Hyoscyamine (S-(-)-enantiomer) (Active) Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine 50% D_Hyoscyamine D-Hyoscyamine (R-(+)-enantiomer) (Inactive) D_Hyoscyamine->Atropine 50%

Figure 1: Stereochemical relationship of Hyoscyamine isomers and Atropine.

Biosynthesis and Racemization Pathway

In plants, the biosynthesis pathway produces exclusively L-Hyoscyamine. The process begins with L-phenylalanine and tropine. The racemization into atropine is typically an abiotic process that occurs post-extraction, often prompted by heat, light, or chemical conditions.[1][6][4]

G L_Phenylalanine L-Phenylalanine Phenyl_lactic_acid Phenyl-lactic Acid L_Phenylalanine->Phenyl_lactic_acid Transamination & Reduction Littorine Littorine Phenyl_lactic_acid->Littorine + Tropine (via Coenzyme A) Hyoscyamine_aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_aldehyde P450 Enzyme Rearrangement L_Hyoscyamine (-)-Hyoscyamine (L-Hyoscyamine) Hyoscyamine_aldehyde->L_Hyoscyamine Dehydrogenase Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Racemization (e.g., heat, chemical)

Figure 2: Biosynthesis of L-Hyoscyamine and its racemization to Atropine.

Pharmacodynamics and Mechanism of Action

L-Hyoscyamine exerts its effects by competitively blocking acetylcholine (ACh) at muscarinic receptors. By occupying these receptors, it prevents the "rest and digest" effects of the parasympathetic nervous system.[1] While atropine is considered a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5), the vast majority of this antagonism is due to the L-isomer.[1][7]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release M_Receptor Muscarinic Receptor (M1-M5) Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) M_Receptor->Response G-Protein Signaling ACh->M_Receptor Binds & Activates Antagonist L-Hyoscyamine (Atropine) Antagonist->M_Receptor Competitively Blocks

Figure 3: Mechanism of L-Hyoscyamine as a competitive muscarinic antagonist.

Quantitative Pharmacological Data

The stereoselectivity of hyoscyamine is evident in its binding affinity and functional antagonism at muscarinic receptors. L-Hyoscyamine (S-isomer) consistently demonstrates significantly higher affinity and potency than its D-isomer counterpart.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

The pKi value is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand for a receptor. Higher pKi values indicate stronger binding affinity. Data below is for human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1).

Receptor SubtypeS-(-)-hyoscyamine (L-Hyoscyamine) pKiR-(+)-hyoscyamine (D-Hyoscyamine) pKiSource
m1 9.48 ± 0.188.21 ± 0.07[3]
m2 9.45 ± 0.317.89 ± 0.06[3]
m3 9.30 ± 0.198.06 ± 0.18[3]
m4 9.55 ± 0.138.35 ± 0.11[3]
m5 9.24 ± 0.308.17 ± 0.08[3]
Table 2: Functional Antagonist Potency (pA2)

The pA2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.

Receptor Subtype (Tissue)S-(-)-hyoscyamine (L-Hyoscyamine) pA2R-(+)-hyoscyamine (D-Hyoscyamine) pA2Source
M1 (Rabbit Vas Deferens)9.33 ± 0.037.05 ± 0.05[3]
M2 (Rat Atrium)8.95 ± 0.017.25 ± 0.04[3]
M3 (Rat Ileum)9.04 ± 0.036.88 ± 0.05[3]

Experimental Protocols

Chiral Separation of Hyoscyamine Enantiomers

A validated method for the separation and quantification of L- and D-hyoscyamine is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common approach.[5]

Methodology: Chiral HPLC

  • Column: Chirobiotic T2 column (25 cm).[5]

  • Mobile Phase: A mixture of methanol (B129727), acetic acid, and triethylamine. A typical composition is 1000 mL methanol mixed with 3.0 mL acetic acid and 2.0 mL triethylamine.[5]

  • Flow Rate: Approximately 0.35 mL/min.[5]

  • Detection: Fluorescence detection with excitation at 255 nm and emission at 285 nm.[5]

  • Sample Preparation: Raw materials or extracted commercial products are dissolved in methanol and filtered before injection.[5]

  • Injection Volume: 100 or 200 µL.[5]

  • Expected Elution: Atropine sulfate (B86663) typically generates two distinct peaks for the L- and D-isomers after approximately 60 and 65 minutes, respectively.[5]

G Sample_Prep 1. Sample Preparation (Dissolve in Methanol, Filter) HPLC_System 2. HPLC Injection Sample_Prep->HPLC_System Chiral_Column 3. Separation on Chiral Column HPLC_System->Chiral_Column Detection 4. Fluorescence Detection (Ex: 255nm, Em: 285nm) Chiral_Column->Detection Analysis 5. Data Analysis (Quantify Enantiomeric Ratio) Detection->Analysis

Figure 4: Experimental workflow for chiral HPLC separation of hyoscyamine isomers.
Receptor Binding Assays

These assays determine the affinity of a ligand for a specific receptor subtype.

Methodology: Radioligand Displacement Assay

  • Source of Receptors: Membranes from cells engineered to express a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).[3]

  • Radioligand: A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add varying concentrations of the unlabeled test compound (L- or D-hyoscyamine).

    • Allow the mixture to reach equilibrium.

    • Separate the bound and free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation. The pKi is the negative log of the Ki.

In Vitro Functional Assays

These experiments measure the biological effect of a compound on isolated tissues.

Methodology: Organ Bath Assay for M3 Antagonism

  • Tissue Preparation: A segment of guinea pig or rat ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[8]

  • Procedure:

    • Record the isometric contractions of the smooth muscle tissue.

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

    • Wash the tissue and allow it to equilibrate with a fixed concentration of the antagonist (L- or D-hyoscyamine) for a set period.

    • Generate a second agonist concentration-response curve in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist's concentration-response curve is used to calculate the dose-ratio. The pA₂ value is then determined from the Schild plot.[8]

Conclusion

The pharmacological profile of atropine is a classic example of stereoselectivity in drug action. The therapeutic utility as a muscarinic antagonist is overwhelmingly attributed to L-Hyoscyamine (S-(-)-hyoscyamine), which exhibits binding affinities and functional potencies that are orders of magnitude greater than its dextrorotatory counterpart, D-Hyoscyamine. For researchers and drug developers, the distinction is not merely academic; it underscores the necessity for precise stereochemical control and analysis in the manufacturing, formulation, and clinical application of tropane alkaloids. The data and protocols presented herein provide a foundational guide for the continued investigation and utilization of these important therapeutic agents.

References

A Technical Guide to the Pharmacological Properties of L-Hyoscyamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of the enantiomers of hyoscyamine (B1674123), with a primary focus on the pharmacologically active levorotatory isomer, L-Hyoscyamine. As a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, L-Hyoscyamine is a cornerstone of anticholinergic therapy. This document details the stereoselective interactions of L- and D-Hyoscyamine with muscarinic receptor subtypes, their downstream signaling pathways, and their pharmacokinetic profiles. Included are detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction

Hyoscyamine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a racemic mixture of two enantiomers: L-Hyoscyamine (also known as (-)-hyoscyamine or S-(-)-hyoscyamine) and D-Hyoscyamine (also known as (+)-hyoscyamine or R-(+)-hyoscyamine). The racemic mixture is commonly known as atropine (B194438). The pharmacological activity of atropine is almost exclusively attributed to the L-isomer, with the D-isomer being significantly less active[1][2]. L-Hyoscyamine functions as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5), thereby inhibiting the effects of the parasympathetic nervous system[1][2][3]. This antagonism leads to a wide range of physiological effects, making L-Hyoscyamine a valuable therapeutic agent for various conditions, including gastrointestinal disorders, bradycardia, and as a pre-anesthetic medication to reduce secretions[1].

This guide will provide an in-depth analysis of the pharmacological distinctions between the L- and D-enantiomers of hyoscyamine, presenting quantitative data on their receptor binding affinities, outlining their effects on intracellular signaling cascades, and discussing their pharmacokinetic properties.

Receptor Binding Affinity

The differential binding affinities of the L- and D-enantiomers of hyoscyamine for the five muscarinic receptor subtypes (M1-M5) underscore the principle of stereoselectivity in pharmacology. L-Hyoscyamine consistently demonstrates a significantly higher affinity for all muscarinic receptor subtypes compared to its dextrorotatory counterpart.

Quantitative Binding Data

The following tables summarize the binding affinities (pKi and pA2 values) of L-Hyoscyamine and D-Hyoscyamine for human and various animal muscarinic receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity. The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor SubtypeL-Hyoscyamine (S-(-)-hyoscyamine) pKiD-Hyoscyamine (R-(+)-hyoscyamine) pKiReference
Human m1 (CHO-K1 cells)9.48 ± 0.188.21 ± 0.07
Human m2 (CHO-K1 cells)9.45 ± 0.317.89 ± 0.06
Human m3 (CHO-K1 cells)9.30 ± 0.198.06 ± 0.18
Human m4 (CHO-K1 cells)9.55 ± 0.138.35 ± 0.11
Human m5 (B69691) (CHO-K1 cells)9.24 ± 0.308.17 ± 0.08
Receptor SubtypeL-Hyoscyamine (S-(-)-hyoscyamine) pA2D-Hyoscyamine (R-(+)-hyoscyamine) pA2Tissue (Species)Reference
M19.33 ± 0.037.05 ± 0.05Rabbit Vas Deferens
M28.95 ± 0.017.25 ± 0.04Rat Atrium
M39.04 ± 0.036.88 ± 0.05Rat Ileum
Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the Ki values for L- and D-Hyoscyamine at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells) would follow this general protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well.

    • Add increasing concentrations of the unlabeled competitor (L-Hyoscyamine or D-Hyoscyamine) to the wells.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioactivity.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Signaling Pathways

L-Hyoscyamine, as a muscarinic receptor antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine to these G-protein coupled receptors (GPCRs). The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by L-Hyoscyamine blocks the following pathway:

M1_M3_M5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M1, M3, or M5 Receptor Gq Gq/11 Protein M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets ACh Acetylcholine ACh->M_receptor Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_receptor Blocks

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes couple to Gi/o proteins. L-Hyoscyamine's antagonism of these receptors prevents the following signaling cascade:

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M2 or M4 Receptor Gi Gi/o Protein M_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets ACh Acetylcholine ACh->M_receptor Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_receptor Blocks

Caption: M2 and M4 receptor signaling pathway.

Functional Activity

One study demonstrated that in rat cardiac membranes, which predominantly express M2 receptors, S-(-)-hyoscyamine was approximately 30-fold more potent than R-(+)-hyoscyamine in enhancing forskolin-stimulated cAMP synthesis, an effect attributed to the blockade of constitutively active muscarinic receptors.

Experimental Protocol: Calcium Flux Assay (for M1, M3, M5 Receptors)

This protocol outlines a method to determine the IC50 of L- and D-Hyoscyamine in blocking an agonist-induced calcium response in cells expressing a Gq-coupled muscarinic receptor.

Calcium_Flux_Workflow start Start: Plate cells expressing M1, M3, or M5 receptor load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate cells with varying concentrations of L- or D-Hyoscyamine load_dye->pre_incubate add_agonist Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to induce calcium influx pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze_data Analyze the data to determine the IC50 value for each enantiomer measure_fluorescence->analyze_data end_point End: Determine functional potency analyze_data->end_point cAMP_Assay_Workflow start Start: Plate cells expressing M2 or M4 receptor pre_treat Pre-treat cells with varying concentrations of L- or D-Hyoscyamine start->pre_treat stimulate_ac Stimulate adenylyl cyclase with forskolin and add a fixed concentration of a muscarinic agonist (e.g., carbachol) pre_treat->stimulate_ac lyse_cells Lyse the cells to release intracellular cAMP stimulate_ac->lyse_cells measure_camp Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->measure_camp analyze_data Analyze the data to determine the IC50 value for each enantiomer measure_camp->analyze_data end_point End: Determine functional potency analyze_data->end_point

References

L-Hyoscyamine natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Sources and Extraction of L-Hyoscyamine

Introduction

L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid and a secondary metabolite found in a variety of plants, primarily within the Solanaceae family.[1] As the levorotary isomer of atropine, it is a potent anticholinergic agent, functioning as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] This activity makes it pharmacologically significant for a range of therapeutic applications, including the treatment of gastrointestinal disorders (such as spasms, irritable bowel syndrome), heart problems, and as a preoperative agent to reduce saliva and respiratory secretions.[1] Given its medical importance, efficient extraction and purification from natural sources are critical for the pharmaceutical industry. This guide provides a detailed overview of the primary botanical sources of L-Hyoscyamine, its biosynthetic pathway, and the technical methodologies employed for its extraction and purification.

Natural Sources of L-Hyoscyamine

L-Hyoscyamine is predominantly found in plants belonging to the Solanaceae (nightshade) family.[1] The concentration of this alkaloid varies significantly depending on the species, the specific plant organ, and the developmental stage of the plant. Key genera known for their L-Hyoscyamine content include Atropa, Datura, Hyoscyamus, Duboisia, and Mandragora.[3][4]

Principal Botanical Sources and Alkaloid Content

The following table summarizes the primary plant sources and the typical distribution of L-Hyoscyamine.

Plant Species Family Common Name(s) Plant Part(s) with Highest Content L-Hyoscyamine Content (% dry weight) Reference(s)
Atropa belladonnaSolanaceaeDeadly NightshadeRoots, Leaves~0.21% in leaves and roots
Datura stramoniumSolanaceaeJimsonweed, Thorn AppleLeaves, SeedsHyoscyamine (B1674123) is the major alkaloid[1][5]
Datura innoxiaSolanaceaeThorn AppleAll organs, highest in capsules and rootsVaries; can be lower than other Datura species
Hyoscyamus nigerSolanaceaeHenbaneYoung plants, rootsRoots are richer than seeds[2][3]
Hyoscyamus reticulatusSolanaceae---Roots, Leaves0.036% (leaves) - 0.056% (roots)
Duboisia myoporoidesSolanaceaeCorkwood TreeLeaves, Root barkLeaves are a primary commercial source[3]
Mandragora officinarumSolanaceaeMandrake, LoveappleHerbContains various tropane alkaloids
Quantitative Distribution in Hyoscyamus Species

A study on four Hyoscyamus species from Iran provided detailed quantitative data on the distribution of L-Hyoscyamine, as summarized below.

Species & Collection Site Plant Organ Hyoscyamine (g/g dry wt) Scopolamine (B1681570) (g/g dry wt) Hyoscyamine to Scopolamine Ratio Reference(s)
H. pusillus (Tehran-Qom)Root0.02050.08760.2346[6]
Stem0.01820.05730.3176[6]
H. niger (Firoozkooh)Root0.01040.06190.1680[6]
Stem0.00970.05010.1936[6]
Leaf0.01160.12600.0920[6]
Flower0.01090.08900.1224[6]
H. reticulatus (Polour)Root0.06130.03052.0098[6]
Stem0.02100.01351.5555[6]
Leaf0.03550.01502.3666[6]
Flower0.03210.02001.6050[6]

Biosynthesis of L-Hyoscyamine

L-Hyoscyamine is synthesized in the roots of the plants.[7] The pathway begins with the amino acid L-ornithine, which undergoes a series of enzymatic reactions to form the characteristic tropane ring, followed by condensation with a phenylalanine-derived moiety.

Biosynthetic Pathway Diagram

Caption: Key steps in the biosynthesis of L-Hyoscyamine and Scopolamine.

The key enzymatic steps are:

  • Decarboxylation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[1]

  • Methylation: Putrescine is methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[1]

  • Ring Formation: Through several intermediates, including the N-methyl-pyrrolium cation and hygrine, the tropane ring structure is formed as tropinone (B130398).[1][8]

  • Reduction: Tropinone is converted to tropine (B42219) by tropinone reductase I (TR-I).[1]

  • Esterification: Tropine condenses with phenyllactate (derived from phenylalanine) to form littorine (B1216117).[1]

  • Rearrangement: A cytochrome P450 enzyme (Cyp80F1) oxidizes and rearranges littorine into hyoscyamine aldehyde, which is then converted to L-hyoscyamine.[1][9]

  • Epoxidation: L-Hyoscyamine can be further converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

Extraction Methodologies

The extraction of L-Hyoscyamine from plant material involves separating the alkaloid from the complex plant matrix. Methodologies range from traditional solvent-based techniques to more advanced methods like supercritical fluid extraction. A generalized workflow involves initial extraction, acid-base partitioning for purification, and a final isolation step.

Generalized Extraction and Purification Workflow

G Generalized L-Hyoscyamine Extraction Workflow Plant Dried, Powdered Plant Material Extraction Extraction (Solvent, SFE, etc.) Plant->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acidification Acidification (e.g., dilute HCl) & Filtration Crude_Extract->Acidification Acidic_Solution Acidic Aqueous Solution (Alkaloid Salts) Acidification->Acidic_Solution Defatting Defatting with Non-polar Solvent (e.g., Petroleum Ether) Acidic_Solution->Defatting Purified_Acidic Purified Acidic Solution Defatting->Purified_Acidic Basification Basification (e.g., NH4OH) to pH 9-10 Purified_Acidic->Basification Free_Base Alkaloid Free Base Basification->Free_Base Solvent_Extraction Extraction with Organic Solvent (e.g., Chloroform) Free_Base->Solvent_Extraction Organic_Phase Organic Phase (Containing L-Hyoscyamine) Solvent_Extraction->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Total_Alkaloids Crude Total Alkaloids Evaporation->Total_Alkaloids Purification Final Purification (Chromatography, Recrystallization) Total_Alkaloids->Purification Final_Product High-Purity L-Hyoscyamine Purification->Final_Product

Caption: A typical workflow for extracting and purifying L-Hyoscyamine.

Comparison of Extraction Techniques
Method Principle Typical Solvents/Conditions Advantages Disadvantages Reference(s)
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Ethanol (B145695) (95%), Methanol (B129727).Exhaustive extraction, well-established.Time-consuming, large solvent volume, potential thermal degradation.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol (70-80%), pH 4.5-5.5.Rapid, reduced solvent consumption, lower temperature.Requires specialized equipment, potential for localized heating.[10]
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Methanol; 110°C.Fast, efficient, low solvent use, automated.High initial equipment cost.[11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent, often with a polar modifier.CO2, Methanol, Water; 20 MPa, 70°C."Green" solvent, tunable selectivity, solvent-free product.High equipment cost, not ideal for highly polar compounds without modifiers.[12][13][14]

Experimental Protocols

Protocol 1: Classical Acid-Base Solvent Extraction

This protocol is adapted from established methods for tropane alkaloid isolation.[15]

  • Maceration and Extraction:

    • Weigh 200g of finely powdered, dried plant material (e.g., Datura stramonium seeds).

    • Macerate the powder in 1,500 mL of 70% (v/v) ethanol at room temperature for 72 hours with occasional agitation.[15]

    • Filter the mixture through cheesecloth and then filter paper to separate the marc from the ethanolic extract.

  • Acidification and Defatting:

    • Concentrate the ethanolic extract under reduced pressure at 40°C to a syrupy residue.

    • Dissolve the residue in distilled water and acidify to pH 3-4 with dilute sulfuric acid or hydrochloric acid.[15]

    • Extract the acidic solution three times with an equal volume of petroleum ether to remove lipids, chlorophylls, and other neutral compounds. Discard the organic layers.

  • Alkaloid Liberation and Extraction:

    • Basify the purified acidic aqueous solution to pH 9-10 with 25% ammonium (B1175870) hydroxide (B78521) solution. This converts the alkaloid salts to their free base form.[15]

    • Extract the alkaline solution four times with an equal volume of chloroform (B151607). The L-Hyoscyamine free base will partition into the chloroform layer.

    • Combine the chloroform extracts.

  • Final Isolation:

    • Wash the combined chloroform extract with distilled water until the aqueous wash is neutral (pH 7).

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude total alkaloids containing L-Hyoscyamine.[15]

  • Purification (Optional):

    • The crude alkaloid mixture can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel or alumina.[10]

Protocol 2: Ultrasonic-Assisted Extraction with Resin Purification

This protocol is based on a patented method for extracting hyoscyamine from Mandragora flowers.[10]

  • Initial Smashing and Extraction:

    • Add 1000g of plant material (e.g., Mandragora flower) to 2000 mL (2 times the weight) of 80% ethanol.

    • Homogenize the mixture using a plant tissue smasher for 1-2 minutes.

    • Add an additional 9000 mL (9 times the original weight) of 80% ethanol.

    • Adjust the pH to 5.5 with acetic acid.

  • Ultrasonic Extraction:

    • Place the mixture in an ultrasonic extractor and extract for 50 minutes at a power of 1000W.

    • Following extraction, centrifuge the mixture to separate the supernatant from the solid plant debris.

  • Resin Adsorption and Elution:

    • Pass the supernatant through a macroporous resin column (e.g., D-101 type).

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute the adsorbed alkaloids from the resin using an ethanolic solution containing 10% ammonia.

  • Isolation and Purification:

    • Collect the eluant and concentrate it under reduced pressure to obtain the total alkaloids.

    • Perform recrystallization from ethanol (twice) to obtain high-purity L-Hyoscyamine.[10]

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol is a generalized procedure based on studies of tropane alkaloid SFE.[12][14]

  • Sample Preparation:

    • Use 50 mg of powdered plant material (e.g., Datura hairy roots, < 470 µm particle size).

    • Load the sample into the SFE extraction cell.

  • Extraction Conditions:

    • Set the SFE parameters. Optimal conditions for hyoscyamine have been found around:

      • Pressure: 20 MPa

      • Temperature: 70°C

      • Fluid: Supercritical CO2 with 20% (v/v) Methanol as a modifier.

    • Fill the cell with the supercritical fluid and allow a static extraction period of 10 minutes to allow for equilibration.

  • Dynamic Extraction and Collection:

    • Begin the dynamic extraction phase, flowing the supercritical fluid through the cell at a determined flow rate.

    • Collect the extracted compounds by bubbling the effluent gas through 5 mL of methanol maintained at 5°C in an ice bath to ensure efficient trapping of the alkaloids.

  • Sample Recovery:

    • After the extraction is complete, flush the system with methanol for 5 minutes to recover any residual analyte.

    • Combine the collected fractions and evaporate the solvent under a gentle stream of nitrogen to yield the crude extract.

  • Quantification:

    • Dissolve the dried extract in a known volume of solvent and analyze using a validated method such as HPLC or GC-MS.[16]

References

L-Hyoscyamine Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a pharmacologically active compound widely used for its anticholinergic properties. Understanding its stability and degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides an in-depth overview of the core stability aspects of L-Hyoscyamine, including its degradation under various stress conditions, the resulting degradation products, and the analytical methodologies employed for its stability assessment.

Factors Influencing L-Hyoscyamine Stability

The stability of L-Hyoscyamine is influenced by several environmental factors, primarily pH, temperature, and light. Like many esters, it is susceptible to hydrolysis, and its molecular structure also allows for other degradation pathways such as dehydration and oxidation.

pH-Dependent Hydrolysis

The ester linkage in L-Hyoscyamine is the primary site of hydrolytic degradation, yielding tropic acid and tropine (B42219) as the main products. The rate of this hydrolysis is significantly dependent on the pH of the solution. Generally, the degradation of atropine, the racemic mixture containing L-Hyoscyamine, is slowest in acidic conditions and increases as the pH becomes neutral and alkaline.

Thermal Degradation

Elevated temperatures can accelerate the degradation of L-Hyoscyamine. Thermal stress can promote both hydrolysis and dehydration reactions. Studies on atropine have shown that at temperatures up to 250°C, the primary degradation products are formed through the elimination of water (apoatropine) and cleavage of the ester bond (hydrolysis). At higher temperatures, further degradation can occur.[1][2]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of L-Hyoscyamine. While specific photostability studies on L-Hyoscyamine are not extensively detailed in the public domain, it is a common practice in pharmaceutical development to assess the photostability of drug substances and products according to ICH guidelines.

Oxidative Degradation

L-Hyoscyamine may be susceptible to oxidative degradation, although it is considered metabolically stable to in vivo oxidation.[3][4] Forced degradation studies using oxidizing agents like hydrogen peroxide are typically conducted to understand potential oxidative degradation pathways.

Principal Degradation Pathways

The primary degradation pathways of L-Hyoscyamine involve hydrolysis and dehydration.

  • Hydrolysis: The ester bond of L-Hyoscyamine is hydrolyzed to form tropine and tropic acid. This is a major degradation pathway, especially in aqueous solutions and under basic conditions.[5]

  • Dehydration: Under certain conditions, particularly thermal stress, L-Hyoscyamine can undergo dehydration to form apoatropine (B194451) (also known as atropamine).[1]

Quantitative Stability Data

Stress ConditionParametersObservationPrimary Degradation Products
Acidic Hydrolysis 0.1 M HClL-Hyoscyamine is relatively stable.Tropic Acid, Tropine
Alkaline Hydrolysis 0.1 M NaOHRapid degradation occurs.Tropic Acid, Tropine
Oxidative Stress 3% H2O2Potential for degradation.Oxidized derivatives
Thermal Stress Up to 250°CDegradation occurs, primarily through dehydration and hydrolysis.Apoatropine, Tropic Acid, Tropine
Photolytic Stress UV/Visible LightPotential for degradation.Photodegradation products

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols for subjecting L-Hyoscyamine to various stress conditions.

Acidic and Basic Hydrolysis
  • Objective: To evaluate the stability of L-Hyoscyamine in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of L-Hyoscyamine in a suitable solvent (e.g., methanol (B129727) or water).

    • For acidic hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • For basic hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points.

    • Neutralize the samples before analysis (e.g., the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of L-Hyoscyamine to oxidation.

  • Methodology:

    • Prepare a solution of L-Hyoscyamine.

    • Add a solution of hydrogen peroxide (e.g., 3%) to the L-Hyoscyamine solution.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at different time intervals.

    • Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of L-Hyoscyamine.

  • Methodology:

    • Place L-Hyoscyamine powder in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration.

    • For solution-state thermal degradation, prepare a solution of L-Hyoscyamine and heat it at a controlled temperature (e.g., 60°C).

    • After the exposure period, dissolve the solid sample or dilute the solution sample.

    • Analyze the samples using a stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To determine the photosensitivity of L-Hyoscyamine.

  • Methodology:

    • Expose a solution of L-Hyoscyamine and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • Analyze the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of L-Hyoscyamine and its degradation products. A stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products and impurities.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode.

  • Detection: UV detection, typically in the range of 200-230 nm.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualization of Degradation Pathways and Workflows

L-Hyoscyamine Degradation Pathways

G L-Hyoscyamine Degradation Pathways L_Hyoscyamine L-Hyoscyamine Tropic_Acid Tropic Acid L_Hyoscyamine->Tropic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Tropine Tropine L_Hyoscyamine->Tropine Hydrolysis (H₂O, H⁺/OH⁻) Apoatropine Apoatropine L_Hyoscyamine->Apoatropine Dehydration (Heat)

Caption: Primary degradation pathways of L-Hyoscyamine.

General Workflow for Forced Degradation Study

G Forced Degradation Study Workflow Start Prepare L-Hyoscyamine Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify End Establish Degradation Profile Identify->End

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

A thorough understanding of the stability and degradation of L-Hyoscyamine is critical for pharmaceutical development. The primary degradation pathways are hydrolysis and dehydration, which are significantly influenced by pH and temperature. The implementation of robust forced degradation studies and the development of validated stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of L-Hyoscyamine-containing drug products throughout their shelf life. Further research to quantify the degradation kinetics of L-Hyoscyamine under a broader range of conditions would be beneficial for optimizing formulation and storage strategies.

References

L-Hyoscyamine physical and chemical properties datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of L-Hyoscyamine, a tropane (B1204802) alkaloid of significant interest in medical and research applications.

Chemical Identity and Structure

L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is a naturally occurring secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed).[1][2] Its therapeutic effects are primarily attributed to its activity as an antimuscarinic agent.[3]

IdentifierValue
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate[2]
CAS Number 101-31-5[4]
Chemical Formula C₁₇H₂₃NO₃[2][4]
Molecular Weight 289.37 g/mol [4]
SMILES CN1C2CCC1CC(C2)OC(=O)--INVALID-LINK--C3=CC=CC=C3[2]
InChI Key RKUNBYITZUJHSG-LGGPCSOHSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of L-Hyoscyamine are crucial for its formulation, delivery, and biological activity.

PropertyValueReference
Appearance White to off-white solid; silky, tetragonal needles from evaporating alcohol.[4][5][4][5]
Melting Point 108.5 °C[2][4][5][2][4][5]
Boiling Point 431.53 °C (rough estimate)[4][4]
pKa 9.7 (at 21 °C)[4][6][4][6]
LogP (Octanol/Water) 1.931 (Calculated)[7]
Optical Rotation [α]D²⁰ -21.0° (in alcohol)[6][6]

Solubility Profile:

SolventSolubilityReference
Water 3.56 g/L (at 20 °C, pH 9.5)[2]; 1 g in 281 mL[5][2][5]
Ethanol (B145695) Freely soluble[4][5][6][4][5][6]
Chloroform Very soluble; 1 g in 1 mL[4][5][6][4][5][6]
Ether More soluble; 1 g in 69 mL[4][5][6][4][5][6]
Benzene More soluble; 1 g in 150 mL[4][5][6][4][5][6]
DMSO 100 mg/mL[8][8]

Pharmacological Properties

Mechanism of Action:

L-Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[5] By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.[1] This antagonism affects various systems, including smooth muscle, cardiac muscle, and exocrine glands.[5][9]

Signaling Pathway:

L-Hyoscyamine's primary mechanism involves the competitive blockade of muscarinic acetylcholine receptors, preventing the binding of the endogenous neurotransmitter acetylcholine (ACh). This action disrupts the normal signal transduction associated with parasympathetic stimulation.

G L-Hyoscyamine Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Nerve Impulse M_Receptor Muscarinic Receptor (M1-M5) Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) M_Receptor->Response Activates ACh_released->M_Receptor Binds to Hyoscyamine L-Hyoscyamine Hyoscyamine->M_Receptor Competitively Blocks

Caption: Competitive antagonism of muscarinic receptors by L-Hyoscyamine.

Pharmacokinetics:

  • Absorption: Completely absorbed from the GI tract following oral or sublingual administration.[3]

  • Metabolism: Metabolized in the liver.

  • Half-life: The biological half-life is approximately 3.5 hours.[2]

  • Excretion: Primarily excreted through the kidneys.[1]

Experimental Protocols

A. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of L-Hyoscyamine in a sample, adapted from common analytical procedures.[10][11]

Workflow:

G HPLC Purity Analysis Workflow start Start prep_sample 1. Sample Preparation Dissolve sample in appropriate solvent (e.g., Ethanol/Mobile Phase) start->prep_sample injection 4. Injection Inject sample and standard solutions prep_sample->injection prep_std 2. Standard Preparation Prepare L-Hyoscyamine standard of known concentration prep_std->injection hplc_setup 3. HPLC System Setup Column: C18 Reverse Phase Mobile Phase: Acetonitrile/Buffer Detector: UV (e.g., 210-270 nm) hplc_setup->injection separation 5. Chromatographic Separation Elute compounds through the column injection->separation detection 6. Detection & Data Acquisition Monitor absorbance and record chromatogram separation->detection analysis 7. Data Analysis Integrate peak areas and calculate purity detection->analysis end End analysis->end

Caption: General workflow for purity determination of L-Hyoscyamine via HPLC.

Methodology:

  • Standard Preparation: Accurately weigh a reference standard of L-Hyoscyamine and dissolve it in a suitable solvent (e.g., ethanol or the mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the L-Hyoscyamine sample to be tested in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[10]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like triethylammonium (B8662869) phosphate (B84403) buffer) is typical.[10]

    • Flow Rate: A standard flow rate, for example, 1.0 mL/min, is applied.[10]

    • Detection: UV detection is monitored at a wavelength where L-Hyoscyamine absorbs, typically between 210 nm and 270 nm.[10][11]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the L-Hyoscyamine standard. Purity is calculated by comparing the peak area of L-Hyoscyamine to the total area of all peaks in the chromatogram (Area % method).

B. Spectroscopic Identification

Spectroscopic methods provide confirmation of the chemical structure of L-Hyoscyamine.

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the proton and carbon framework of the molecule. Specific chemical shifts and splitting patterns are characteristic of the L-Hyoscyamine structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[2]

  • UV Spectroscopy: In methanol, L-Hyoscyamine exhibits absorption maxima at 247, 252, 258, and 264 nm.

Stability and Storage

L-Hyoscyamine is sensitive to light and heat and can be easily racemized to form atropine (a mixture of d- and l-hyoscyamine).[5] Therefore, it should be stored in well-closed, light-resistant containers in a cool environment, typically between 2-8°C.[4] For long-term storage as a powder, -20°C is recommended.[8]

References

Tropane alkaloid biosynthesis and L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of L-Hyoscyamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of plant-derived secondary metabolites known for their significant pharmacological properties.[1][2] These compounds are characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] Found predominantly in species of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger, TAs include clinically vital anticholinergic agents like L-hyoscyamine and its epoxide, scopolamine (B1681570).[3] L-hyoscyamine, the levorotatory isomer of atropine, functions as a non-selective muscarinic receptor antagonist and is employed in treating various gastrointestinal disorders. The biosynthesis of these valuable alkaloids is a complex, multi-enzyme process that originates primarily in the plant roots, from which the final products are translocated to aerial parts.[1][4] A thorough understanding of this pathway is paramount for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these essential medicines.[1]

The Core Biosynthetic Pathway of L-Hyoscyamine

The biosynthesis of L-hyoscyamine begins with the amino acids L-ornithine and L-arginine and proceeds through the formation of the tropane ring, which is subsequently esterified with a phenylalanine-derived moiety.[4][5][6]

The pathway can be segmented into three main stages:

  • Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[6] Alternatively, L-arginine can be converted to putrescine via agmatine.[7] Putrescine is then N-methylated by putrescine N-methyltransferase (PMT), a key regulatory enzyme, to form N-methylputrescine.[5][6] This is followed by oxidative deamination by a putrescine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[6]

  • Formation of the Tropane Ring (Tropine): The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived acetoacetic acid equivalent, a reaction catalyzed by a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3), to produce tropinone (B130398).[8][9] Tropinone stands at a critical branch point.[10][11] For L-hyoscyamine synthesis, tropinone is stereospecifically reduced to tropine (B42219) (3α-tropanol) by tropinone reductase I (TR-I).[5][11] The alternative reduction by tropinone reductase II (TR-II) yields pseudotropine (3β-tropanol), the precursor for calystegines.[5][8]

  • Esterification and Rearrangement to L-Hyoscyamine: The tropine core is esterified with phenyllactic acid, which is derived from L-phenylalanine.[10] This condensation forms the intermediate littorine.[6][10] Littorine then undergoes a rearrangement involving an intramolecular migration of the phenyllactoyl group, catalyzed by a cytochrome P450 enzyme (CYP80F1), to form hyoscyamine (B1674123) aldehyde.[6] The final step is the reduction of hyoscyamine aldehyde by a recently identified hyoscyamine dehydrogenase (HDH) to yield L-hyoscyamine.[9]

Tropane_Alkaloid_Biosynthesis L_Ornithine L-Ornithine ODC ODC L_Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT N_Methylputrescine N-Methylputrescine PO PO N_Methylputrescine->PO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation PYKS_CYP PYKS/CYP82M3 N_Methyl_Pyrrolinium->PYKS_CYP Tropinone Tropinone TRI TR-I Tropinone->TRI TRII TR-II Tropinone->TRII Tropine Tropine Littorine Littorine Tropine->Littorine Pseudotropine Pseudotropine Calystegines Calystegines Pseudotropine->Calystegines CYP80F1 CYP80F1 Littorine->CYP80F1 Hyoscyamine_Aldehyde Hyoscyamine Aldehyde HDH HDH Hyoscyamine_Aldehyde->HDH L_Hyoscyamine L-Hyoscyamine L_Phenylalanine L-Phenylalanine Phenyllactic_Acid Phenyllactic Acid L_Phenylalanine->Phenyllactic_Acid Phenyllactic_Acid->Littorine ODC->Putrescine PMT->N_Methylputrescine PO->N_Methyl_Pyrrolinium PYKS_CYP->Tropinone TRI->Tropine TRII->Pseudotropine CYP80F1->Hyoscyamine_Aldehyde HDH->L_Hyoscyamine

Caption: Core biosynthetic pathway of L-hyoscyamine in Solanaceae plants.

Key Enzymes and Regulation

Several enzymes in the tropane alkaloid pathway are considered rate-limiting and are key targets for metabolic engineering.

  • Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step of the pathway, directing putrescine away from primary metabolism (e.g., polyamine synthesis) and toward alkaloid formation.[12][13] Its expression is often highest in the roots, the primary site of synthesis.

  • Tropinone Reductases (TR-I and TR-II): These two stereospecific enzymes control the metabolic flux from the branch-point intermediate, tropinone.[7][11] The relative activities of TR-I and TR-II determine the ratio of precursors available for hyoscyamine versus calystegine synthesis.[5]

  • Hyoscyamine 6β-hydroxylase (H6H): While not directly in the L-hyoscyamine pathway, this enzyme is crucial as it converts L-hyoscyamine into scopolamine.[5][14] Its activity is a key determinant of the final hyoscyamine/scopolamine ratio in a plant. H6H is a bifunctional 2-oxoglutarate-dependent dioxygenase localized in the root pericycle.[5][14]

The entire pathway is tightly regulated by developmental stage, tissue type, and environmental stimuli, including phytohormones like methyl jasmonate and abiotic stressors, which can significantly alter gene expression and alkaloid accumulation.[15]

Quantitative Data

The production of L-hyoscyamine varies significantly between species and can be manipulated through various treatments. The kinetic properties of key enzymes are also critical for understanding pathway flux.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

Enzyme Source Organism Substrate K_m (µM) Reference
H6H Hyoscyamus niger L-Hyoscyamine 35 [8]
H6H Hyoscyamus niger 6,7-Dehydrohyoscyamine 10 [8]

| SlTRI | Scopolia lurida | Tropinone | 148.8 |[13] |

Table 2: L-Hyoscyamine Content in Various Plant Species and Culture Conditions

Plant Species / Culture Tissue / Condition L-Hyoscyamine Content (mg/g DW) Fold Increase vs. Control Reference
Datura stramonium (Control) Capsules 8.51 - [16]
Datura stramonium (+PMMoV) Capsules 19.92 2.34 [16][17]
Datura stramonium (Control) Roots 1.22 - [17]
Datura stramonium (+ToMV SL-1) Roots 20.23 16.54 [16][17]
Datura tatula Hairy Roots (+CaCl₂) Roots 16.98 2.07 [18]
Datura stramonium Hairy Roots (+KCl) Roots 12.07 2.32 [18]
Hyoscyamus reticulatus Hairy Roots (+FeNPs, 900 mg/L) Roots ~4.38% of extract ~5.0 [19]

| Datura stramonium Callus (+ToMV extract) | Callus | 4.06 | ~4.0 |[20] |

DW = Dry Weight. Content reported in various units in sources has been standardized where possible.

Experimental Protocols

Protocol 1: Extraction and Quantification of L-Hyoscyamine by HPLC

This protocol outlines a general method for the extraction and analysis of tropane alkaloids from plant material.[3][21]

Experimental_Workflow Start Plant Material (e.g., Dried Roots) Homogenize Homogenization (Grind to fine powder) Start->Homogenize Extraction Alkaline Extraction (e.g., CHCl₃:MeOH:NH₄OH) Homogenize->Extraction AcidWash Acid-Base Purification (LLE) 1. Partition into aq. H₂SO₄ 2. Basify aqueous layer (NH₄OH) 3. Re-extract into organic solvent Extraction->AcidWash DryAndConc Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) AcidWash->DryAndConc Reconstitute Reconstitution (Mobile Phase) DryAndConc->Reconstitute HPLC HPLC Analysis (C18 Column, UV Detection) Reconstitute->HPLC Quant Quantification (External Standard Curve) HPLC->Quant

Caption: General experimental workflow for L-hyoscyamine quantification.

Methodology:

  • Sample Preparation:

    • Collect plant material (typically roots) and dry at a low temperature (e.g., 40-50°C) to prevent degradation.[3]

    • Grind the dried tissue into a fine, homogenous powder.

  • Extraction:

    • Macerate a known weight of powdered plant material (e.g., 100 mg) in an alkaline extraction solvent mixture. A common mixture is chloroform (B151607):methanol:25% ammonium (B1175870) hydroxide (B78521) (15:5:1 v/v/v).[21]

    • Sonicate the mixture for 10-15 minutes and allow it to stand for at least 1 hour to ensure complete extraction.[21]

    • Filter the mixture to separate the extract from the solid plant debris.

  • Liquid-Liquid Extraction (LLE) for Purification:

    • Evaporate the initial organic extract to dryness.

    • Redissolve the residue in a suitable organic solvent (e.g., chloroform) and add an acidic aqueous solution (e.g., 1 N H₂SO₄).[21]

    • Shake vigorously in a separatory funnel. The protonated alkaloids will partition into the aqueous phase.

    • Discard the organic layer containing non-polar impurities.

    • Carefully make the acidic aqueous layer alkaline by adding a base (e.g., concentrated NH₄OH) to a pH of 9-10.[3] This converts the alkaloids back to their free base form.

    • Extract the alkaloids from the basified aqueous layer three times with fresh portions of an organic solvent like chloroform or dichloromethane (B109758).[3][22]

    • Combine the organic extracts.

  • Final Preparation:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[3]

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.

    • Reconstitute the dried extract in a precise volume of the HPLC mobile phase for analysis.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used (e.g., 25 cm x 4 mm i.d.).[21]

    • Mobile Phase: An isocratic mixture of an appropriate buffer (e.g., 30 mM triethylammonium (B8662869) phosphate, pH 6.2) and an organic modifier (e.g., acetonitrile) in a 75:25 ratio is effective.[21]

    • Flow Rate: 1.0 mL/min.[21]

    • Detection: UV detection at 210 nm.[21]

    • Quantification: Prepare a standard curve using certified L-hyoscyamine standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[23]

Protocol 2: Gene Expression Analysis of Biosynthesis Enzymes by qRT-PCR

This protocol describes the relative quantification of key gene transcripts (e.g., PMT, TR-I) involved in L-hyoscyamine biosynthesis.

Methodology:

  • RNA Extraction:

    • Flash-freeze fresh plant tissue (e.g., roots) in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

    • Perform an on-column or in-solution DNase treatment to eliminate genomic DNA contamination.

  • RNA Quality and Quantity Assessment:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.

    • Assess RNA integrity by visualizing the 28S and 18S ribosomal RNA bands on a 1% agarose (B213101) gel.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative Real-Time PCR (qPCR):

    • Design and validate specific primers for the target genes (PMT, TR-I, etc.) and a stable reference gene (e.g., Actin, EF-1α). Primer efficiency should be between 90-110%.

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the reaction in a real-time PCR cycler using a standard program: initial denaturation (e.g., 95°C for 3-5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

    • Include a melt curve analysis at the end to confirm the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of target genes using the comparative C_T (ΔΔC_T) method, normalizing the data to the expression of the reference gene.

Conclusion and Future Perspectives

The biosynthetic pathway leading to L-hyoscyamine is a complex and highly regulated process. While the core enzymatic steps have been largely elucidated, some enzymes, particularly the proposed alcohol dehydrogenase that converts hyoscyamine aldehyde to hyoscyamine, remained uncharacterized for a long time.[10] Recent discoveries, however, are rapidly filling these knowledge gaps.[9] The quantitative data clearly demonstrate that alkaloid production is highly variable and can be significantly enhanced through elicitation and metabolic engineering strategies.[17][19] The detailed protocols provided herein serve as a foundation for researchers to accurately quantify these valuable compounds and study the expression of underlying biosynthetic genes. Future work will likely focus on the heterologous expression of the entire pathway in microbial chassis like Saccharomyces cerevisiae for controlled, scalable production, moving beyond the limitations of plant cultivation.[9]

References

Methodological & Application

Application Note: Quantification of L-Hyoscyamine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hyoscyamine (B7768854) is a tropane (B1204802) alkaloid and the active levorotatory isomer of atropine (B194438).[1][2] It acts as a competitive antagonist of muscarinic receptors and is widely used for its anticholinergic and antispasmodic properties in treating various gastrointestinal disorders.[1][3] Accurate and reliable quantification of L-Hyoscyamine in raw materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of L-Hyoscyamine.

Principle

The method employs reverse-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. L-Hyoscyamine, being a moderately polar compound, is retained on the column and then eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing the peak area to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or Nylon)

  • Chemicals and Reagents:

    • L-Hyoscyamine reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (H₃PO₄, analytical grade)

    • Trifluoroacetic acid (TFA, analytical grade)[4]

    • Water (HPLC grade or deionized)

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Other columns like Primesep 200 (mixed-mode) have also been shown to be effective.[1][3]

Preparation of Solutions
  • Mobile Phase Preparation (Example):

    • Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Acetonitrile.

    • The recommended mobile phase is an isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid. A common starting ratio is 25:75 (v/v).[3]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of L-Hyoscyamine reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[5] Mix until fully dissolved. This is the primary stock solution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to a single dose of L-Hyoscyamine.

    • Transfer the powder to a suitable volumetric flask (e.g., 50 mL or 100 mL).

    • Add approximately 70% of the flask volume with the mobile phase or methanol.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature, then dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections for quality control.

  • Record the chromatograms and integrate the peak area for L-Hyoscyamine.

Data Presentation

Table 1: Chromatographic Conditions
ParameterRecommended ConditionAlternative Conditions
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)Primesep 200 (100 x 3.2 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (25:75, v/v)Acetonitrile : Water : TFA[4]
Mode IsocraticGradient elution can also be developed[6]
Flow Rate 1.0 mL/min[3]0.5 mL/min[1]
Injection Volume 20 µL100 or 200 µL[7][8]
Column Temperature Ambient (or 30 °C for better reproducibility)50 °C[6]
Detection Wavelength 210 nm[3]220 nm[4], 270 nm[1]
Run Time ~10 minutes (adjust as needed)-
Table 2: System Suitability Test (SST) Results (Example Data)

System suitability is performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20006500
Relative Standard Deviation (%RSD) ≤ 2.0% (for 6 replicate injections)0.8%
Table 3: Method Validation Summary (Example Data)

This method should be validated according to ICH Q2(R1) guidelines.[9]

ParameterSpecificationResult
Linearity Range -1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Limit of Detection (LOD) -0.15 µg/mL
Limit of Quantification (LOQ) -0.50 µg/mL
Precision (%RSD) ≤ 2.0%1.1%
Accuracy (% Recovery) 98.0 - 102.0%99.5%

Visualizations

G Figure 1: HPLC Experimental Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (e.g., ACN:0.1% H3PO4) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Stock & Working Solutions E Perform System Suitability Test (SST) (Replicate Standard Injections) B->E C Prepare Sample Solution (Weigh, Dissolve, Filter) F Inject Blank, Standards, & Sample Solutions C->F D->E E->F G Integrate Peak Areas F->G H Construct Calibration Curve (Concentration vs. Area) G->H I Calculate L-Hyoscyamine Concentration in Sample H->I

Caption: Figure 1: HPLC Experimental Workflow

G Figure 2: Principle of Reverse-Phase HPLC cluster_system HPLC System cluster_column Separation mobile_phase {Mobile Phase Reservoir | Polar Solvent (e.g., Water/ACN)} pump HPLC Pump mobile_phase->pump injector Injector (Sample Intro) pump->injector column HPLC Column Stationary Phase Nonpolar C18 chains bind L-Hyoscyamine Analyte Elution Polar mobile phase elutes L-Hyoscyamine injector->column:f0 Sample containing L-Hyoscyamine detector UV Detector data_system Data System (Chromatogram) detector->data_system column:f1->detector Separated Analyte

Caption: Figure 2: Principle of Reverse-Phase HPLC

References

Application Note: Chiral Separation of Hyoscyamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation of hyoscyamine (B1674123) enantiomers, (-)-hyoscyamine and (+)-hyoscyamine, using High-Performance Liquid Chromatography (HPLC). Hyoscyamine, a tropane (B1204802) alkaloid, is a chiral compound where the enantiomers exhibit different physiological activities. Therefore, their accurate separation and quantification are critical in pharmaceutical research and quality control. This document outlines the use of polysaccharide-based and protein-based chiral stationary phases (CSPs) and provides optimized chromatographic conditions. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Hyoscyamine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. It is the levorotatory enantiomer of atropine. The two enantiomers of hyoscyamine have distinct pharmacological effects, making their separation and analysis crucial. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is key to achieving successful separation. This note details methodologies using various CSPs that have demonstrated effective resolution of hyoscyamine enantiomers.

Experimental Protocols

General Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of racemic hyoscyamine sulfate (B86663) in the mobile phase or a compatible solvent (e.g., ethanol/water 50:50, v/v) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Sample Preparation (from plant material or formulation): An extraction procedure, such as a modified QuEChERS method, may be necessary for complex matrices. The final extract should be dissolved in a solvent compatible with the mobile phase.

HPLC Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. A mass spectrometer can be used for more sensitive detection.

  • Data Acquisition: Data acquisition and processing should be performed using appropriate chromatography software.

Methodologies for Chiral Separation

Several chiral stationary phases have been successfully employed for the separation of hyoscyamine enantiomers. Below are detailed protocols for different types of columns.

Method 1: Polysaccharide-Based CSP (Cellulose Derivative)

This method utilizes a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based column, which provides strong stereoselective interactions.[1]

Experimental Protocol:

  • Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate) selector), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane/2-Propanol (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 218 nm.[1]

  • Run Time: Approximately 15 minutes.[1]

Method 2: Polysaccharide-Based CSP (Amylose Derivative)

This method is suitable for rapid analysis and has been optimized for high resolution.

Experimental Protocol:

  • Column: Chiralpak® AY-3 (amylose tris(3,5-dimethylphenylcarbamate) selector).[2]

  • Mobile Phase: Ethanol with 0.05% diethylamine.[2]

  • Flow Rate: Not specified, but typically 0.5-1.0 mL/min for analytical columns.

  • Column Temperature: Not specified, typically ambient or controlled at 25 °C.

  • Injection Volume: Not specified, typically 5-20 µL.

  • Detection: MS/MS detection was used in the cited study, but UV detection is also applicable.[2]

  • Run Time: Approximately 6.5 minutes.[2]

Method 3: Protein-Based CSP

This method employs an α1-acid glycoprotein (B1211001) (AGP) column, which is effective for the separation of basic drugs like hyoscyamine.[3]

Experimental Protocol:

  • Column: α1-acid glycoprotein (AGP) chiral stationary phase.[3]

  • Mobile Phase: The exact composition should be optimized, but typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or isopropanol). The influence of mobile phase composition, concentration and type of uncharged organic modifier, ionic strength, and column temperature on enantioselectivity were studied.[3]

  • Flow Rate: Not specified, typically 0.5-1.0 mL/min.

  • Column Temperature: Controlled, as it influences enantioselectivity.[3]

  • Injection Volume: Not specified, typically 5-20 µL.

  • Detection: UV detection.[3]

Data Presentation

The following tables summarize the quantitative data from the cited methods for the chiral separation of hyoscyamine enantiomers.

Table 1: Chromatographic Parameters and Performance Data

ParameterMethod 1 (Polysaccharide - Cellulose)Method 2 (Polysaccharide - Amylose)Method 3 (Protein-Based)
Chiral Stationary Phase Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate))[1]Chiralpak® AY-3[2]α1-acid glycoprotein (AGP)[3]
Mobile Phase n-Hexane/2-Propanol (80:20, v/v)[1]Ethanol with 0.05% diethylamine[2]Aqueous buffer with organic modifier[3]
Flow Rate 1.0 mL/min[1]Not SpecifiedNot Specified
Temperature 25 °C[1]Not SpecifiedStudied as a variable parameter[3]
Detection UV at 218 nm[1]MS/MS[2]UV[3]
Capacity Factor (k'1) 0.54[1]Not ReportedNot Reported
Capacity Factor (k'2) 0.89[1]Not ReportedNot Reported
Separation Factor (α) 1.65[1]Not Reported1.29[3]
Resolution (Rs) >1.5 (baseline separation)[1]1.59[2]1.60[3]
Analysis Time ~15 min[1]6.5 min[2]Not Reported

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chiral separation of hyoscyamine enantiomers by HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic Hyoscyamine Standard dilution Dilution Series racemic_std->dilution sample Sample Matrix extraction Extraction & Dissolution sample->extraction mobile_phase Mobile Phase Preparation hplc_system HPLC System mobile_phase->hplc_system injection Injection extraction->injection dilution->injection column Chiral Column injection->column separation Enantiomeric Separation column->separation detection UV or MS/MS Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Resolution Calculation integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC chiral separation of hyoscyamine.

Conclusion

The methods presented in this application note provide robust and reliable protocols for the chiral separation of hyoscyamine enantiomers by HPLC. The choice of the chiral stationary phase and mobile phase can be tailored to the specific requirements of the analysis, such as speed, resolution, and compatibility with detection methods. The provided quantitative data serves as a useful benchmark for method development and validation. These protocols are valuable for the pharmaceutical industry in ensuring the stereochemical purity and quality of hyoscyamine-containing products.

References

Application Note: L-Hyoscyamine Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a pharmacologically active compound widely used for its antimuscarinic properties.[1] Accurate identification and quantification of L-Hyoscyamine in various matrices are crucial for pharmaceutical research, clinical diagnostics, and forensic toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. Understanding the fragmentation pattern of L-Hyoscyamine under collision-induced dissociation (CID) is essential for developing robust and reliable LC-MS/MS methods. This application note provides a detailed analysis of the mass spectrometry fragmentation of L-Hyoscyamine, including experimental protocols and a comprehensive breakdown of its fragmentation pathway.

Experimental Protocols

This section outlines a typical experimental protocol for the LC-MS/MS analysis of L-Hyoscyamine. Parameters may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation: Liquid-Liquid Extraction
  • To 1.0 mL of plasma sample, add an appropriate internal standard (e.g., scopolamine (B1681570) or deuterated L-Hyoscyamine).

  • Add 1.0 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A chiral column is necessary for the separation of L-Hyoscyamine from its dextrorotatory isomer, D-Hyoscyamine. A commonly used column is a chiral MZ column (250 mm × 4.6 mm, 5.0 μm).[2]

  • Mobile Phase: A stepwise gradient elution with a mobile phase consisting of n-hexane, isopropanol, and diethylamine (B46881) is often employed for chiral separation.[2] For achiral analysis, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid can be used.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is commonly employed.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, while product ion scans are used for fragmentation analysis.

  • Precursor Ion: The protonated molecule of L-Hyoscyamine, [M+H]⁺, at a mass-to-charge ratio (m/z) of 290.1.[2]

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy: Optimization of the collision energy is crucial to obtain the desired fragmentation pattern. This will vary depending on the instrument but is a critical parameter to document.

Data Presentation: L-Hyoscyamine Fragmentation

The fragmentation of L-Hyoscyamine is characterized by the cleavage of the ester bond and subsequent rearrangements of the tropane moiety. The protonated molecule ([M+H]⁺) has an m/z of 290.1.

Quantitative Fragmentation Data

The following table summarizes the major product ions observed in the MS/MS spectrum of L-Hyoscyamine. The relative abundance of these ions is dependent on the collision energy and the mass spectrometer used.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
290.1124.1Tropic acid (C₉H₁₀O₃)Tropine (B42219) moiety
290.1106.1Tropic acid esterPhenylacetaldehyde
290.193.1Tropic acid and CH₃NH₂Dehydrated tropine moiety

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of L-Hyoscyamine.

workflow L-Hyoscyamine LC-MS/MS Analysis Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) lc_separation Liquid Chromatography (Chiral or Reversed-Phase) sample_prep->lc_separation ionization Electrospray Ionization (Positive Mode) lc_separation->ionization ms_analysis Tandem Mass Spectrometry (MRM or Product Ion Scan) ionization->ms_analysis data_processing Data Processing and Quantification ms_analysis->data_processing

Caption: A schematic of the L-Hyoscyamine analysis workflow.

Fragmentation Pathway of L-Hyoscyamine

The proposed fragmentation pathway of protonated L-Hyoscyamine is depicted below. The primary fragmentation event is the cleavage of the ester linkage, leading to the formation of the characteristic tropane moiety fragment at m/z 124.1.

fragmentation_pathway Proposed Fragmentation Pathway of L-Hyoscyamine cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [L-Hyoscyamine + H]⁺ m/z = 290.1 fragment1 Tropane Moiety m/z = 124.1 precursor->fragment1 - Tropic Acid (166 Da) fragment2 Phenylacetaldehyde Cation m/z = 106.1 precursor->fragment2 - Tropine (141 Da) fragment3 Dehydrated Tropane Moiety m/z = 93.1 fragment1->fragment3 - H₂O, -CH₃

Caption: Fragmentation of protonated L-Hyoscyamine.

References

Application Note: Development of a Receptor Binding Assay for L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, known for its anticholinergic properties.[1] It acts as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions.[1][2][3] Understanding the binding affinity of L-Hyoscyamine to these receptors is crucial for drug development and pharmacological research. This application note provides a detailed protocol for establishing a robust in vitro radioligand binding assay to determine the binding characteristics of L-Hyoscyamine at muscarinic receptors.

The assay described herein is a competitive binding assay, a fundamental technique in pharmacology for characterizing the interaction of a test compound with a specific receptor.[4][5] This method measures the ability of an unlabeled compound (the "competitor," in this case, L-Hyoscyamine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. By determining the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibitory constant (Ki) of the competitor can be calculated. The Ki value is an intrinsic measure of the affinity of the competitor for the receptor.

This protocol will focus on the use of [³H]-N-methylscopolamine ([³H]NMS), a widely used high-affinity antagonist radioligand for muscarinic receptors, and membranes prepared from cells or tissues expressing these receptors.[3]

Signaling Pathway of L-Hyoscyamine

L-Hyoscyamine, as a muscarinic antagonist, blocks the binding of the endogenous agonist, acetylcholine (ACh), to muscarinic receptors. This inhibition prevents the activation of downstream signaling cascades. Muscarinic receptors are classified into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels. By blocking these pathways, L-Hyoscyamine attenuates the physiological responses mediated by acetylcholine.

L_Hyoscyamine_Signaling_Pathway cluster_0 Cell Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds & Activates L_Hyo L-Hyoscyamine L_Hyo->mAChR Binds & Blocks G_protein G-Protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector (e.g., PLC / Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG / cAMP) Effector->Second_Messenger Generates / Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Mediates

Figure 1: L-Hyoscyamine Signaling Pathway.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog #
[³H]-N-methylscopolamine ([³H]NMS)PerkinElmerNET636
L-HyoscyamineSigma-AldrichH0379
AtropineSigma-AldrichA0132
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
Glass Fiber Filters (GF/C)Whatman1822-025
Scintillation CocktailPerkinElmer6013329
96-well Filter PlatesMilliporeMSHVN4510
96-well Collection PlatesCorning3590
Receptor Membranes(e.g., CHO cells expressing human M1-M5)In-house prep or commercial
Solutions Preparation
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a 100 nM stock solution of [³H]NMS in assay buffer.

  • L-Hyoscyamine Stock Solution: Prepare a 1 mM stock solution in an appropriate solvent (e.g., DMSO) and then serially dilute in assay buffer.

  • Non-specific Binding (NSB) Solution: 10 µM Atropine in assay buffer.

Experimental Workflow

The experimental workflow for the L-Hyoscyamine receptor binding assay involves several key steps, from membrane preparation to data analysis.

Experimental_Workflow Membrane_Prep 1. Receptor Membrane Preparation Assay_Setup 2. Assay Plate Setup (Total, NSB, Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Membranes, [³H]NMS, L-Hyoscyamine) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing 5. Filter Washing (Remove Unbound Radioligand) Filtration->Washing Drying 6. Filter Drying Washing->Drying Scintillation 7. Scintillation Counting (Measure Radioactivity) Drying->Scintillation Data_Analysis 8. Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Figure 2: Experimental Workflow.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize cells or tissues expressing muscarinic receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[6]

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Atropine.

    • Competitor (L-Hyoscyamine) wells: Add 50 µL of L-Hyoscyamine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Add 50 µL of the [³H]NMS solution to all wells to achieve a final concentration of approximately 0.5-1.0 nM (near the Kd value).

    • Add 150 µL of the membrane preparation (typically 20-100 µg of protein per well) to all wells to initiate the binding reaction.[6]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration and Washing:

    • Pre-soak the GF/C filter plates with 0.3-0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked filter plate using a cell harvester.[6][7]

    • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate under a lamp or in an oven at 50°C for 30 minutes.[6]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis

The data analysis workflow involves calculating specific binding and then performing non-linear regression to determine the IC50 and subsequently the Ki value.

Data_Analysis_Logic Raw_CPM Raw CPM Data (Total, NSB, Competitor) Calc_SB Calculate Specific Binding (SB = Total - NSB) Raw_CPM->Calc_SB Plot_Data Plot % Specific Binding vs. log[L-Hyoscyamine] Calc_SB->Plot_Data Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression Determine_IC50 Determine IC50 Nonlinear_Regression->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki Final_Result Final Ki Value for L-Hyoscyamine Calc_Ki->Final_Result

Figure 3: Data Analysis Workflow.

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration. The percentage of specific binding at each competitor concentration is calculated as: % Specific Binding = (Binding in presence of competitor - NSB) / (TB - NSB) * 100

  • Determine IC50:

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

  • Calculate Ki:

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor. The Kd of the radioligand should be determined separately via a saturation binding experiment.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the L-Hyoscyamine receptor binding assay.

ParameterRecommended Value/RangeUnitsNotes
Membrane Protein 20 - 100µ g/well Optimal concentration should be determined empirically.
[³H]NMS Concentration 0.5 - 1.0nMShould be close to the Kd of the radioligand.
L-Hyoscyamine Conc. Range 10⁻¹¹ to 10⁻⁵MA wide range to ensure a full competition curve.
Atropine (for NSB) 10µMA high concentration to saturate all specific binding sites.
Incubation Time 60 - 90minutesShould be sufficient to reach equilibrium.
Incubation Temperature 25 - 30°C
Final Assay Volume 250µL

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a radioligand receptor binding assay for L-Hyoscyamine. By following this protocol, researchers can accurately determine the binding affinity (Ki) of L-Hyoscyamine for muscarinic acetylcholine receptors. This assay is a valuable tool for the pharmacological characterization of L-Hyoscyamine and other related compounds in drug discovery and development. Careful optimization of assay conditions, particularly membrane protein and radioligand concentrations, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Electrophysiological Effects of L-Hyoscyamine on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), acting as the primary source of its physiological effects.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] By blocking the parasympathetic actions of acetylcholine, L-Hyoscyamine and its relatives (atropine, scopolamine) are crucial tools for investigating cholinergic modulation of neuronal activity.[2] These application notes provide an overview of the electrophysiological effects of L-Hyoscyamine on neurons, along with detailed protocols for their investigation.

Mechanism of Action: L-Hyoscyamine exerts its effects by competitively blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] In the central and peripheral nervous systems, acetylcholine (ACh) binding to these G-protein coupled receptors modulates a variety of ion channels, influencing neuronal excitability. A primary target is the M-current (I_M), a low-threshold, non-inactivating potassium (K+) current mediated by Kv7 channels.[4] Activation of M1 receptors typically suppresses the M-current, leading to membrane depolarization and increased excitability.[4] L-Hyoscyamine, by antagonizing M1 receptors, prevents this suppression, leading to an enhanced M-current, membrane hyperpolarization, and a subsequent decrease in neuronal firing.[4]

G ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds PLC Gq/11 -> PLC M1R->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Kv7 Kv7 Channel (M-current) PIP2->Kv7 Inhibits K_efflux K+ Efflux (Hyperpolarization) Kv7->K_efflux Allows Excitability Decreased Neuronal Excitability K_efflux->Excitability L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M1R Blocks

Caption: L-Hyoscyamine Signaling Pathway

Key Electrophysiological Effects:

  • Membrane Potential and Input Resistance: L-Hyoscyamine and other M1 antagonists can induce membrane hyperpolarization in neurons.[4] This is primarily achieved by preventing the cholinergic suppression of the M-current, thereby increasing K+ efflux and driving the membrane potential further from the firing threshold. This action is often accompanied by an increase in neuronal input resistance.[5]

  • Action Potential Firing: The effect on neuronal firing is context-dependent.

    • Spontaneous Firing: L-Hyoscyamine generally reduces spontaneous firing rates in various neuron types, including cortical and hippocampal neurons.[6]

    • Evoked Firing: It can decrease the firing rate in response to specific stimuli.[7]

    • Dopaminergic System: In contrast, systemic administration of scopolamine (B1681570) has been shown to increase the number of active dopamine (B1211576) neurons in the substantia nigra without altering the firing rate of already active neurons, suggesting an indirect network effect.

  • Synaptic Plasticity: Muscarinic antagonists significantly impact synaptic plasticity. Scopolamine has been demonstrated to impair the induction of long-term potentiation (LTP) in the hippocampus, a key cellular correlate of learning and memory.

Data Presentation: Quantitative Effects of Muscarinic Antagonists

The following tables summarize quantitative data from studies using L-Hyoscyamine or its close analogs, atropine and scopolamine.

Table 1: Effects on Neuronal Firing and Synaptic Plasticity

Parameter Preparation Antagonist Effect Reference
LTP Amplitude Rat Hippocampal Slices Scopolamine Reduced from 259.1% (control) to 134.6% of baseline
Spontaneous Firing Rat Cortical Neurons Pirenzepine Inhibited
In-Field Firing Rate Rat Hippocampal Place Cells Scopolamine Significantly decreased [6]

| Stimulus-Evoked Firing | Macaque V1 Neurons | Scopolamine | Reduced firing rates at different Gabor contrasts |[7] |

Table 2: Effects on Cardiac Conduction System (Atropine) Note: While not central neurons, these data provide valuable electrophysiological context for muscarinic antagonism.

Parameter Preparation Before Atropine (mean ± SEM) After Atropine (mean ± SEM) P-value Reference
Sinus Cycle Length Human Subjects 846 ± 26.4 ms (B15284909) 647 ± 20.0 ms < 0.001
Sinus Nodal Recovery Time Human Subjects 1029 ± 37 ms 774 ± 36 ms < 0.001
S-A Conduction Time Human Subjects 103 ± 5.7 ms 58 ± 3.9 ms < 0.001

| Atrial Effective Refractory Period | Human Subjects | 239 ± 7.7 ms | 213 ± 7.4 ms | < 0.001 | |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Activity

This protocol is designed to measure L-Hyoscyamine's effects on intrinsic membrane properties such as resting membrane potential, input resistance, and firing patterns.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes.

  • Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA. Adjust pH to 7.3 with KOH.

  • L-Hyoscyamine Stock Solution: Prepare a 10 mM stock solution in deionized water or DMSO. Dilute to the final desired concentration (e.g., 1-10 µM) in aCSF on the day of the experiment.

2. Cell/Slice Preparation:

  • For cultured neurons, plate cells on coated coverslips.

  • For brain slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

3. Recording Procedure:

  • Transfer a coverslip or slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF (2-3 mL/min).

  • Using a micromanipulator, approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.

  • Establish a gigaohm seal (>1 GΩ) on the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Current-Clamp Mode:

    • Record the resting membrane potential (RMP).
    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA, 500 ms duration) to measure input resistance and observe the cell's firing pattern (action potential threshold, frequency, and adaptation).
    • Establish a baseline recording for 5-10 minutes.
    • Switch the perfusion to aCSF containing L-Hyoscyamine.
    • Repeat the current-step injections at regular intervals to observe changes in RMP, input resistance, and firing properties.
    • Perform a washout by perfusing with normal aCSF to test for reversibility.

4. Data Analysis:

  • Analyze RMP, input resistance (from the slope of the I-V curve in the subthreshold range), action potential threshold, and firing frequency before, during, and after drug application.

  • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine significance.

G A Prepare Solutions (aCSF, Internal, Drug) C Transfer to Recording Chamber & Perfuse with aCSF A->C B Prepare Neuronal Culture or Brain Slice B->C D Obtain Giga-seal & Achieve Whole-Cell Mode C->D E Record Baseline Activity (Current-Clamp) D->E F Perfuse with L-Hyoscyamine E->F G Record Drug Effect F->G H Washout with aCSF G->H I Record Recovery H->I J Data Analysis I->J

Caption: Patch-Clamp Experimental Workflow
Protocol 2: Extracellular Field Potential Recording of Synaptic Plasticity (LTP)

This protocol is used to assess the effect of L-Hyoscyamine on synaptic plasticity, such as Long-Term Potentiation (LTP), in brain slices (e.g., hippocampus).

1. Preparation:

  • Prepare brain slices and solutions as described in Protocol 1.

2. Recording Setup:

  • Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the target dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

3. Recording Procedure:

  • Baseline: Deliver single pulses to the stimulating electrode every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

  • Drug Application: Perfuse the slice with aCSF containing L-Hyoscyamine for 20-30 minutes, continuing to record the baseline fEPSP response.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs at the baseline rate for at least 60 minutes to monitor the potentiation.

  • Control: Run parallel experiments without L-Hyoscyamine to compare the magnitude of LTP.

4. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.

  • Compare the degree of potentiation (e.g., the average fEPSP slope from 50-60 minutes post-HFS) between control and L-Hyoscyamine-treated slices.

G L_Hyo L-Hyoscyamine mAChR Muscarinic Receptor Blockade L_Hyo->mAChR I_M Increased M-Current (K+ Efflux) mAChR->I_M LTP Impaired Synaptic Plasticity (LTP) mAChR->LTP Hyperpol Membrane Hyperpolarization I_M->Hyperpol Firing Decreased Spontaneous Firing Rate Hyperpol->Firing Excitability Overall Decrease in Neuronal Excitability Firing->Excitability LTP->Excitability

Caption: Logical Effects of L-Hyoscyamine

References

Application Note and Protocol: Preparation of L-Hyoscyamine Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and the primary active component responsible for the antimuscarinic effects of Atropa belladonna and other plants of the Solanaceae family.[1][2] Its therapeutic applications include treating gastrointestinal disorders, bladder spasms, and certain heart conditions.[3][4] Accurate quantification of L-Hyoscyamine in pharmaceutical formulations, biological matrices, and plant extracts is critical for quality control, pharmacokinetic studies, and toxicological assessments.

This application note provides a detailed protocol for the preparation of L-Hyoscyamine standard solutions for creating calibration curves, an essential step for instrumental analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[5]

Materials and Equipment

Chemicals and Reagents:

  • L-Hyoscyamine reference standard (or L-Hyoscyamine sulfate) of high purity (e.g., ≥98%)

  • Methanol (HPLC or LC/MS grade)

  • Ethanol (B145695) (ACS grade or higher)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Dimethyl sulfoxide (B87167) (DMSO) (ACS grade or higher)

  • Acetonitrile (HPLC or LC/MS grade)

  • Buffer solution (as required by the analytical method, e.g., phosphate (B84403) or acetate (B1210297) buffer)

Equipment:

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A; various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (calibrated; various ranges, e.g., 1-10 µL, 10-100 µL, 100-1000 µL)

  • Pipette tips

  • Vortex mixer

  • Sonicator bath

  • Amber glass vials for storage

  • Labeling materials

Data Presentation: Properties and Solubility

Proper solvent selection is crucial for preparing accurate and stable standard solutions. The choice of solvent depends on the specific form of L-Hyoscyamine (free base or salt) and the requirements of the subsequent analytical method.

PropertyL-Hyoscyamine (Free Base)L-Hyoscyamine Sulfate (B86663)
Molecular Weight 289.37 g/mol [3][4]676.82 g/mol (anhydrous basis, may vary with hydration)[6][7]
Appearance White to off-white crystalline powder or needles[3][4]White or almost white crystalline powder or colorless needles[7]
Water Solubility Sparingly soluble (3.6 g/L at 20°C)[3][4]Very soluble[7]
Alcohol Solubility Freely soluble[3][4]Sparingly to soluble in ethanol (96%)[7]
Other Solvents Very soluble in chloroform; more soluble in ether or benzene.[3][4] Soluble in DMSO and Ethanol.[4]Data not widely available; water is the preferred solvent.

Experimental Protocols

Protocol 1: Preparation of L-Hyoscyamine Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a primary stock solution. All glassware must be scrupulously clean and dry. Calculations should be adjusted based on the actual mass weighed and the desired final concentration.

  • Weighing: Accurately weigh approximately 10.0 mg of the L-Hyoscyamine reference standard using an analytical balance. Record the exact weight.

  • Dissolving: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a suitable solvent (e.g., Methanol for the free base, Deionized Water for the sulfate salt) to the flask, filling it to about 70% of its volume.

  • Sonication/Vortexing: Cap the flask and vortex or sonicate for 5-10 minutes, or until the standard is completely dissolved.[8] Allow the solution to return to room temperature.

  • Diluting to Volume: Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Actual Concentration:

    • Concentration (µg/mL) = (Mass of standard in mg × Purity) / Volume of flask in mL × 1000

  • Transfer and Labeling: Transfer the stock solution into a clean, amber glass vial. Label it clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Protocol 2: Preparation of Working Standard Solutions via Serial Dilution

Working standards for the calibration curve are prepared by diluting the stock solution. A serial 10-fold dilution is a common practice.[9]

  • Prepare Dilution Series: Label a series of volumetric flasks or vials (e.g., six 10 mL flasks labeled WS-1 to WS-6).

  • Prepare Intermediate Standard (WS-1, 100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL stock solution into the first 10 mL volumetric flask (WS-1). Dilute to the mark with the appropriate diluent (often the mobile phase used in the analytical method). Mix thoroughly.

  • Prepare Second Standard (WS-2, 10 µg/mL): Pipette 1.0 mL of the 100 µg/mL working solution (WS-1) into the second 10 mL volumetric flask (WS-2). Dilute to the mark and mix.

  • Continue Dilutions: Repeat this process sequentially for the remaining standards, always taking 1.0 mL from the previously prepared solution and diluting it to 10 mL. This will generate standards of decreasing concentration.

  • Final Concentrations: The resulting concentrations will be 100, 10, 1.0, 0.1, 0.01, and 0.001 µg/mL. The range should be adjusted to bracket the expected concentration of the unknown samples.[5][8]

Example Calibration Standard Concentrations:

Standard IDConcentration (µg/mL)Volume of Previous StandardFinal Volume (mL)
Stock1000-10
WS-11001.0 mL of Stock10
WS-2101.0 mL of WS-110
WS-31.01.0 mL of WS-210
WS-40.11.0 mL of WS-310
WS-50.011.0 mL of WS-410
WS-60.0011.0 mL of WS-510

Stability and Storage of Solutions

The stability of standard solutions is critical for generating reliable and reproducible data.

Solution TypeStorage TemperatureRecommended DurationStorage Conditions
Solid Standard 2-8°C[3][4]As per manufacturer's expiry dateKeep in a desiccator, protected from light and moisture.
Stock Solution -20°C or -80°CUp to 1 year at -20°C; up to 2 years at -80°C.[10]Store in amber glass vials. Aliquot to avoid repeated freeze-thaw cycles.[10][11]
Working Stds. 2-8°CPrepare fresh daily or weekly if stability is provenStore in amber glass vials, protected from light.

Note: For L-Hyoscyamine sulfate solutions, storage at -80°C for 6 months or -20°C for 1 month is recommended.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for preparing L-Hyoscyamine calibration standards.

G cluster_dilution Serial Dilution for Working Standards start Start: Obtain L-Hyoscyamine Reference Standard weigh Accurately Weigh ~10.0 mg of Standard start->weigh dissolve Dissolve in 10 mL of Suitable Solvent (e.g., Methanol) weigh->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock store_stock Store Stock Solution (-20°C or -80°C in Aliquots) stock->store_stock Storage dilute1 Dilute 1 mL Stock to 10 mL stock->dilute1 ws1 Working Standard 1 (100 µg/mL) dilute1->ws1 dilute2 Dilute 1 mL WS-1 to 10 mL ws1->dilute2 analysis Use Working Standards for Instrument Calibration (e.g., HPLC, LC/MS) ws1->analysis ws2 Working Standard 2 (10 µg/mL) dilute2->ws2 dilute_etc Repeat Dilution Steps Sequentially... ws2->dilute_etc ws2->analysis ws_final Final Working Standard (e.g., 0.001 µg/mL) dilute_etc->ws_final ws_final->analysis

Caption: Workflow for L-Hyoscyamine Standard Preparation.

References

Application Note: Quantification of L-Hyoscyamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Hyoscyamine (B7768854), the levorotatory isomer of atropine, is a tropane (B1204802) alkaloid and the primary active component.[1][2] It acts as a nonselective muscarinic antagonist and is utilized for its antispasmodic properties. Accurate quantification of L-Hyoscyamine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of L-Hyoscyamine in human plasma. The method utilizes liquid-liquid extraction for sample preparation and a chiral column for chromatographic separation, ensuring accurate measurement of the active isomer.

Experimental Protocols

Materials and Reagents

  • L-Hyoscyamine reference standard (≥95% purity)

  • Scopolamine (B1681570) (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, n-hexane, isopropanol, and diethylamine

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (blank)

  • Ethyl acetate (B1210297)

  • n-Hexane

Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[3]

  • Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[1] or equivalent C18 column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm)[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of human plasma, add 50 µL of the internal standard working solution (Scopolamine).

  • Vortex for 30 seconds.

  • Add 5 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions (Chiral Separation) [1]

  • Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[1]

  • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: Approximately 7 minutes

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI) or APCI[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Hyoscyamine: m/z 290.1 → 124.1[1]

    • Scopolamine (IS): m/z 304.1 → 138.0

  • Ion Source Temperature: 500°C

  • Collision Gas: Argon

  • Capillary Voltage: 3500 V

Data Presentation

Table 1: Summary of Quantitative Data for L-Hyoscyamine LC-MS/MS Methods

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Serum & Urine
Sample Preparation Not SpecifiedLiquid-Liquid Extraction[1]Solid-Phase Extraction (Oasis HLB)[5]
Internal Standard Scopolamine[3]Not SpecifiedNot Specified
Linearity Range 20-500 pg/mL[3]20-400 pg/mL[1]Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified0.02 ng/mL[5]
Limit of Quantification (LOQ) 20 pg/mL20 pg/mLNot Specified
Precision (%RSD) 1.9-5.0%[3]< 6.3%[1]Not Specified
Accuracy (%RE) -4.5 to +5.1%[3]-2.7% to 4.5%[1]Not Specified
Recovery Not SpecifiedNot Specified86.0-105%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection add_is Addition of Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Chromatographic Separation (Chiral Column) recon->lc Injection ms Mass Spectrometric Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification of L-Hyoscyamine calibration->quant

Caption: Experimental workflow for the LC-MS/MS analysis of L-Hyoscyamine.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_method Analytical Method cluster_output Result analyte L-Hyoscyamine sample_prep Sample Preparation (LLE/SPE) analyte->sample_prep is Internal Standard (e.g., Scopolamine) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms concentration Accurate Concentration lcms->concentration

Caption: Logical relationship of key components for accurate quantification.

References

In Vitro Potency Assay of L-Hyoscyamine on Smooth Muscle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levo-isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is widely used for its antispasmodic effects on smooth muscle, particularly in the gastrointestinal and urinary tracts. This document provides detailed application notes and protocols for determining the in vitro potency of L-Hyoscyamine on smooth muscle. The primary mechanism of action of L-Hyoscyamine involves the competitive blockade of muscarinic receptors, primarily the M2 and M3 subtypes, which are abundantly expressed in smooth muscle tissues.[1] This antagonism inhibits acetylcholine-induced smooth muscle contraction, leading to muscle relaxation.[1][3]

Data Presentation

The potency of L-Hyoscyamine and its related compounds as muscarinic receptor antagonists in smooth muscle can be quantified using various pharmacological parameters. The following table summarizes key potency values obtained from in vitro organ bath studies. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

AntagonistAgonistTissue PreparationParameterValueReference
AtropineAcetylcholineGoat IleumpA29.59 ± 0.022
AtropineAcetylcholineGuinea Pig IleumpA29.93 ± 0.04
AtropineCarbacholGuinea Pig Common Bile DuctpA29.59
AtropineCarbacholHuman Colon (Circular Muscle)pA28.72 ± 0.28
AtropineCarbacholHuman Colon (Longitudinal Muscle)pA28.60 ± 0.08
HyoscineAcetylcholineGoat IleumpA29.09 ± 0.022
HyoscineAcetylcholineGuinea Pig IleumpA29.46 ± 0.05

Note: Atropine is the racemic mixture of D- and L-Hyoscyamine. L-Hyoscyamine is the pharmacologically active isomer.

Signaling Pathways and Experimental Workflow

L-Hyoscyamine Signaling Pathway in Smooth Muscle

L-Hyoscyamine exerts its effect by blocking the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells. This diagram illustrates the downstream signaling cascade that is inhibited by L-Hyoscyamine.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M3R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Sensitizes

L-Hyoscyamine's antagonistic action on the M3 muscarinic receptor signaling pathway in smooth muscle cells.
General Experimental Workflow for In Vitro Potency Assay

The following diagram outlines the typical workflow for assessing the potency of L-Hyoscyamine using an organ bath system.

G start Start tissue_prep Smooth Muscle Tissue Preparation (e.g., guinea pig ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration Period mounting->equilibration agonist_crc Generate Agonist (e.g., Carbachol) Concentration-Response Curve (CRC) equilibration->agonist_crc washout Washout agonist_crc->washout incubation Incubate with L-Hyoscyamine washout->incubation agonist_crc_antagonist Generate Agonist CRC in presence of L-Hyoscyamine incubation->agonist_crc_antagonist data_analysis Data Analysis (Schild Plot, pA2 determination) agonist_crc_antagonist->data_analysis end End data_analysis->end

A generalized workflow for determining the in vitro potency of L-Hyoscyamine on smooth muscle using an organ bath.

Experimental Protocols

Protocol 1: Organ Bath Assay for L-Hyoscyamine Potency on Isolated Smooth Muscle

This protocol describes the determination of the pA2 value of L-Hyoscyamine against a muscarinic agonist (e.g., carbachol) on isolated smooth muscle strips (e.g., guinea pig ileum).

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution

  • L-Hyoscyamine

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • Organ bath system with force-displacement transducer and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard laboratory glassware and consumables

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Dissect the desired smooth muscle tissue (e.g., a segment of the ileum).

    • Place the tissue in cold, aerated PSS.

    • Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).

  • Mounting and Equilibration:

    • Mount the tissue strip vertically in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen.

    • Connect one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

    • Apply an optimal resting tension (e.g., 1 gram for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

  • Agonist Concentration-Response Curve (Control):

    • After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., carbachol).

    • Add the agonist in increasing concentrations to the organ bath, allowing the response to stabilize at each concentration before adding the next.

    • Once the maximum response is achieved, wash the tissue repeatedly with fresh PSS to return to baseline tension.

  • Antagonist Incubation:

    • Introduce a known concentration of L-Hyoscyamine into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of L-Hyoscyamine, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Data Analysis:

    • Repeat steps 4 and 5 with at least two other concentrations of L-Hyoscyamine.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-Hyoscyamine. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Calcium Imaging Assay for L-Hyoscyamine Activity in Cultured Smooth Muscle Cells

This protocol outlines a method to assess the inhibitory effect of L-Hyoscyamine on agonist-induced intracellular calcium mobilization in cultured smooth muscle cells.

Materials and Reagents:

  • Primary smooth muscle cells or a suitable cell line (e.g., A7r5)

  • Cell culture medium (e.g., DMEM) with supplements

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • L-Hyoscyamine

  • Muscarinic agonist (e.g., Carbachol)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

  • Black-walled, clear-bottom cell culture plates

Procedure:

  • Cell Culture:

    • Culture smooth muscle cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells onto black-walled, clear-bottom plates suitable for fluorescence imaging and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for about 30 minutes at room temperature.

  • Baseline Fluorescence Measurement:

    • Place the plate in the fluorescence imaging system.

    • Record the baseline fluorescence intensity for a few minutes.

  • Antagonist Application:

    • Add varying concentrations of L-Hyoscyamine to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Add the muscarinic agonist (e.g., carbachol) to the wells to stimulate a calcium response.

    • Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., ~494 nm excitation and ~516 nm emission).

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration or the fluorescence ratio (F340/F380 for Fura-2) or relative fluorescence intensity (F/F₀ for Fluo-4).

    • Determine the peak response for each condition.

    • Plot the peak response as a function of the agonist concentration in the absence and presence of different concentrations of L-Hyoscyamine.

    • Calculate the IC₅₀ value for L-Hyoscyamine, which is the concentration that inhibits 50% of the maximal agonist-induced calcium response.

References

Application Note: Quantification of Scopolamine in Human Plasma using L-Hyoscyamine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scopolamine (B1681570) is a tropane (B1204802) alkaloid with anticholinergic properties, used clinically for the prevention of nausea and vomiting.[1] Accurate quantification of scopolamine in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of scopolamine in human plasma. L-Hyoscyamine (B7768854), a structurally similar tropane alkaloid, is employed as an internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Logical Relationship of Analytes

cluster_0 Tropane Alkaloids Scopolamine Scopolamine (Analyte) L_Hyoscyamine L-Hyoscyamine (Internal Standard) Scopolamine->L_Hyoscyamine Structurally Similar

Caption: Structural similarity of scopolamine and L-Hyoscyamine.

Experimental Protocols

1. Materials and Reagents

  • Scopolamine hydrobromide (Reference Standard)

  • L-Hyoscyamine sulfate (B86663) (Internal Standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of scopolamine and L-Hyoscyamine in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution (5 ng/mL): Dilute the L-Hyoscyamine primary stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 5 ng/mL L-Hyoscyamine internal standard spiking solution.

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

Table 1: Chromatographic Conditions | Parameter | Value | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Gradient Program | Time (min) | %B | | | 0.01 | 5 | | | 0.50 | 5 | | | 2.50 | 95 | | | 3.50 | 95 | | | 3.51 | 5 | | | 5.00 | 5 |

Table 2: Mass Spectrometry Conditions

Parameter Scopolamine L-Hyoscyamine (IS)
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+)
MRM Transition (m/z) 304.1 -> 138.1 290.1 -> 124.1[2]
Declustering Potential (DP) 80 V 75 V
Collision Energy (CE) 35 eV 40 eV
Curtain Gas 30 psi 30 psi
Ion Source Gas 1 50 psi 50 psi
Ion Source Gas 2 50 psi 50 psi

| Interface Temperature | 550°C | 550°C |

Experimental Workflow

Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add L-Hyoscyamine (IS) Spiking Solution start->add_is vortex1 Vortex Mix add_is->vortex1 add_mtbe Add MTBE for LLE vortex1->add_mtbe vortex2 Vortex Mix (2 min) add_mtbe->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM Mode) inject->data_acq quantify Quantification (Analyte/IS Peak Area Ratio) data_acq->quantify end End: Report Scopolamine Concentration quantify->end

Caption: LC-MS/MS sample preparation and analysis workflow.

Results and Discussion

Chromatography Under the specified chromatographic conditions, scopolamine and L-Hyoscyamine were well-separated from endogenous plasma components with no significant interference observed at their respective retention times. The expected retention time for scopolamine is approximately 2.1 minutes, and for L-Hyoscyamine is approximately 2.3 minutes.

Method Validation The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of scopolamine in human plasma.

Table 3: Calibration Curve and Sensitivity

Parameter Result
Linearity Range 10 - 5000 pg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 pg/mL

| Limit of Quantification (LOQ) | 10 pg/mL |

Table 4: Precision and Accuracy

QC Level Concentration (pg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LQC 30 ≤ 5.8 ± 4.5 ≤ 6.3 ± 5.1
MQC 300 ≤ 4.2 ± 3.1 ≤ 5.5 ± 3.9
HQC 4000 ≤ 3.9 ± 2.5 ≤ 4.8 ± 3.2

*CV: Coefficient of Variation; RE: Relative Error. Data presented are representative and based on typical method performance.[2][3]

Matrix Effect and Recovery The use of L-Hyoscyamine as an internal standard effectively compensated for any matrix effects and variability in extraction recovery. The extraction recovery for both scopolamine and L-Hyoscyamine was consistently above 85%.

Conclusion

This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of scopolamine in human plasma. The use of L-Hyoscyamine as a structural analog internal standard ensures reliable results, making this protocol highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for L-Hyoscyamine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Hyoscyamine HPLC Analysis

This guide provides troubleshooting solutions and frequently asked questions for scientists, researchers, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of L-Hyoscyamine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Significant tailing (often quantified by a USP Tailing Factor > 1.2) is problematic because it can degrade the separation (resolution) between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate underlying issues with the method or HPLC system.[1]

Q2: My L-Hyoscyamine peak is tailing, but other compounds in my sample look fine. What is the likely cause?

A2: This is a classic sign of a specific chemical interaction between your analyte and the stationary phase. L-Hyoscyamine is a basic compound containing an amine functional group. In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[2] The positively charged L-Hyoscyamine molecule can then undergo a secondary ionic interaction with these negative sites, which slows its elution from these specific sites and results in a tailing peak.[3][4]

Q3: How can I quantitatively measure the extent of peak tailing?

A3: The most common metric is the USP Tailing Factor (Tf), also known as the asymmetry factor. It is calculated from the peak width at 5% of the peak height. The formula is:

  • Tf = W₀.₀₅ / (2 * f)

    • W₀.₀₅ is the total peak width at 5% of the peak's maximum height.

    • f is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 2.0 is generally considered unacceptable for quantitative analysis.[1]

Q4: How do I determine if the peak tailing is a chemical problem or a physical (system) problem?

A4: A critical first step is to observe the chromatogram as a whole.

  • Chemical Problem: If only specific peaks are tailing, particularly basic compounds like L-Hyoscyamine, the cause is likely a chemical interaction (e.g., silanol interactions).

  • Physical Problem: If all peaks in the chromatogram exhibit tailing, the issue is likely physical or system-related. This could be due to a column void, extra-column volume from tubing, or a partially blocked frit.

Troubleshooting Guide for L-Hyoscyamine Peak Tailing

Use the following workflow to diagnose and resolve the root cause of peak tailing.

G start Peak Tailing Observed for L-Hyoscyamine q1 Are ALL peaks in the chromatogram tailing? start->q1 physical_issues Likely Physical/System Issue q1->physical_issues  Yes chemical_issues Likely Chemical Interaction (Analyte-Specific) q1->chemical_issues No   solution_physical1 Check for Column Void (Reverse flush or replace column) physical_issues->solution_physical1 solution_physical2 Minimize Extra-Column Volume (Use shorter, narrower tubing) physical_issues->solution_physical2 solution_physical3 Check for Sample Overload (Reduce injection volume/concentration) physical_issues->solution_physical3 solution_physical4 Match Sample Solvent to Mobile Phase physical_issues->solution_physical4 solution_chemical1 Optimize Mobile Phase pH (Lower pH to 2.5-3.0) chemical_issues->solution_chemical1 solution_chemical2 Use a Modern, End-Capped High-Purity Silica Column chemical_issues->solution_chemical2 solution_chemical3 Add a Competing Base (e.g., 5-10 mM Triethylamine) chemical_issues->solution_chemical3 solution_chemical4 Increase Buffer Strength (e.g., 25-50 mM) chemical_issues->solution_chemical4

Caption: Troubleshooting workflow for HPLC peak tailing.

Data & Parameter Tables

Table 1: Recommended HPLC Starting Conditions for L-Hyoscyamine

This table provides typical starting parameters for method development. Optimization is usually required.

ParameterRecommendationRationale
Column C18, High-Purity, End-Capped (e.g., Type B Silica)Minimizes available silanol groups for interaction.
Mobile Phase A 10-30 mM Phosphate (B84403) or Formate Buffer in WaterProvides pH control and buffering capacity.
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)Organic modifier for elution in reversed-phase.
pH 2.5 - 3.5Protonates residual silanols (Si-OH) to eliminate the negative charge and reduce ionic secondary interactions with basic L-Hyoscyamine.[1][5]
Flow Rate 0.5 - 1.5 mL/min (for standard 4.6 mm ID columns)Typical analytical flow rate.
Column Temp. 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.
Detection (UV) 210 - 270 nmWavelengths used for detecting tropane (B1204802) alkaloids.[6][7]
Table 2: Troubleshooting Summary - Chemical Causes (L-Hyoscyamine Specific)
CauseSymptomsPrimary Solutions
Silanol Interactions Only L-Hyoscyamine or other basic compounds tail. Tailing is worse at mid-range pH (4-7).1. Lower mobile phase pH to 2.5-3.0 to protonate silanols.[5] 2. Use a modern, high-purity, end-capped column .[3] 3. Add a competing base (e.g., Triethylamine) to the mobile phase to mask silanol sites.[5]
Low Buffer Strength Poor peak shape, shifting retention times with minor pH changes.Increase buffer concentration to 25-50 mM to better control the mobile phase pH.[1]
Analyte pKa Issues Peak splitting or severe tailing when mobile phase pH is too close to the analyte's pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the pKa of L-Hyoscyamine.[8][9]
Table 3: Troubleshooting Summary - Physical & System Causes (All Peaks Affected)
CauseSymptomsPrimary Solutions
Column Void / Bed Deformation All peaks tail, often accompanied by a loss of efficiency and broader peaks.1. Reverse flush the column (if permitted by the manufacturer) to remove inlet frit blockage. 2. If a void has formed at the head of the column, the column must be replaced. 3. Use a guard column to protect the analytical column.
Extra-Column Volume Symmetrical peak broadening and tailing on all peaks.1. Use shorter connection tubing with a narrow internal diameter (e.g., 0.12 mm).[1] 2. Ensure all fittings are properly seated (finger-tight then a quarter turn) to avoid dead volume.
Sample Overload Peaks exhibit a specific "shark-fin" or "overload" tailing that worsens with increased concentration.1. Reduce the injection volume .[1] 2. Dilute the sample.
Sample Solvent Mismatch Distorted or tailing peaks, especially for early-eluting compounds.Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase composition.[1]

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Suppress Tailing
  • Objective: To neutralize surface silanol groups on the silica stationary phase, thereby minimizing secondary ionic interactions with L-Hyoscyamine.

  • Materials: HPLC-grade water, acetonitrile (ACN) or methanol (MeOH), and a suitable buffer salt (e.g., potassium phosphate monobasic) or acid (e.g., formic acid or phosphoric acid).

  • Procedure:

    • Prepare the aqueous mobile phase (Mobile Phase A). Weigh and dissolve the buffer salt in water to achieve a concentration of 20 mM.

    • Carefully titrate the pH of the aqueous buffer down to pH 2.8 using a dilute acid (e.g., 10% phosphoric acid).

    • Filter the buffer through a 0.22 µm membrane filter.

    • Set up your HPLC method with the new mobile phase (e.g., 75% Mobile Phase A, 25% ACN).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Expected Outcome: A significant reduction in the tailing factor for the L-Hyoscyamine peak, resulting in a more symmetrical and efficient peak shape.

Protocol 2: Column Flushing to Remove Contaminants
  • Objective: To remove strongly adsorbed matrix components or precipitated salts from the column inlet frit that can cause peak distortion for all analytes.

  • Procedure:

    • Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

    • Check the manufacturer's instructions to confirm if the column can be reverse flushed. If so, reverse the column direction.

    • Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents designed to remove a wide range of contaminants. A common sequence is:

      • 20 column volumes of HPLC-grade water (to remove salts).

      • 20 column volumes of isopropanol (B130326) (to bridge aqueous and organic phases).

      • 20 column volumes of 100% Acetonitrile or Methanol (to remove strongly bound hydrophobic compounds).[1]

    • Re-install the column in the correct flow direction and re-equilibrate with your mobile phase.

  • Expected Outcome: If the problem was a blocked frit, you should observe a restoration of normal peak shapes and a potential decrease in system backpressure.

References

Technical Support Center: Optimizing L-Hyoscyamine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of L-Hyoscyamine from plant material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My L-Hyoscyamine yield is consistently low. What are the most critical factors I should investigate?

A1: Low yields of L-Hyoscyamine can stem from several factors throughout the extraction and purification process. The most critical aspects to review are:

  • Plant Material: The concentration of L-Hyoscyamine can vary significantly based on the plant species, part of the plant used (e.g., seeds, leaves, roots), geographical location, and harvest time. Ensure you are using a plant source known for high L-Hyoscyamine content.

  • Particle Size: The plant material should be ground to a fine powder to maximize the surface area for solvent penetration. A mesh size of 40-45 is often effective.[1]

  • Solvent Selection: The choice of solvent is paramount. Methanol has been shown to be a highly effective solvent for extracting L-Hyoscyamine.[2] Other commonly used solvents include ethanol, chloroform (B151607), and dichloromethane (B109758). The polarity of the solvent should align with the polarity of the target alkaloid.[3]

  • Extraction Method: Different methods offer varying efficiencies. Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) can provide higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[3][4][5]

  • pH Control: L-Hyoscyamine is a tropane (B1204802) alkaloid, which is basic in nature. Extraction is often performed in an acidified solvent (e.g., with 1% tartaric acid or dilute hydrochloric acid) to convert the alkaloid to its salt form, which is more soluble in polar solvents.[4][6] During purification, the pH is then raised (e.g., to 9-10 with ammonia) to convert the alkaloid back to its free base form for extraction into an organic solvent.[6][7]

  • Temperature and Duration: Higher temperatures can increase solubility and extraction efficiency. However, excessive heat can lead to the degradation of L-Hyoscyamine, which contains an ester bond susceptible to hydrolysis.[3][6] Optimization of both temperature and extraction time is crucial. For instance, one study found optimal ultrasonic extraction conditions to be 43°C for 130 minutes.[1]

Q2: I am observing significant degradation of my target alkaloid during the process. How can I prevent this?

A2: Alkaloid degradation, particularly the hydrolysis of the ester group in L-Hyoscyamine, is a common issue.[6] To mitigate this:

  • Avoid Strong Acids and Bases: Use dilute acids (e.g., 1% HCl or H₂SO₄) and weak bases (e.g., ammonia (B1221849) or sodium carbonate solution) for pH adjustments.[6][8]

  • Control Temperature: Avoid prolonged exposure to high temperatures.[3] If using a heat-based extraction method, carefully optimize the temperature and duration to find a balance between extraction efficiency and compound stability.

  • Limit Exposure Time: Minimize the time the extract is in highly acidic or basic conditions.

Q3: My purified extract shows multiple spots on a TLC plate, indicating impurities. What are the best purification strategies?

A3: Co-extraction of other alkaloids and plant metabolites is common. Effective purification can be achieved through:

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique based on the differential solubility of the alkaloid at different pH values. An acid-base wash is a standard protocol.[6] The crude extract is first dissolved in an organic solvent and washed with an acidic aqueous solution to draw the protonated alkaloid into the aqueous phase, leaving neutral impurities in the organic layer. The aqueous phase is then basified, and the free-base alkaloid is extracted back into an organic solvent.[6]

  • Solid-Phase Extraction (SPE): SPE can be a highly effective clean-up step, with reported recoveries of 80-100% for hyoscyamine (B1674123).[6]

  • Column Chromatography: For high purity, column chromatography using silica (B1680970) gel or alumina (B75360) is often employed.[9] To prevent tailing of basic alkaloids on acidic silica gel, the mobile phase can be basified slightly (e.g., with a small amount of triethylamine (B128534) or ammonia).

  • Recrystallization: This is a final purification step to obtain high-purity crystalline L-Hyoscyamine.[6][10]

Q4: What are the advantages of modern extraction techniques like UAE and PLE over traditional methods?

A4: Modern extraction techniques offer several advantages:

  • Increased Efficiency and Yield: Methods like UAE and PLE can significantly enhance extraction efficiency, leading to higher yields of L-Hyoscyamine.[3][5]

  • Reduced Extraction Time: These techniques can drastically reduce the time required for extraction compared to methods like maceration, which can take hours or days.[5]

  • Lower Solvent Consumption: Optimized modern methods can often achieve better results with less solvent, making the process more cost-effective and environmentally friendly.[5]

  • Improved Reproducibility: These methods often allow for better control over extraction parameters, leading to more consistent and reproducible results.[3]

Quantitative Data Summary

The following tables summarize quantitative data on L-Hyoscyamine extraction from various studies.

Table 1: L-Hyoscyamine Yield from Different Plant Sources and Extraction Methods

Plant SpeciesPlant PartExtraction MethodSolventL-Hyoscyamine YieldReference
Datura stramoniumLeavesPressurized Liquid Extraction (PLE)MethanolNot specified, but highest among tested methods[4]
Datura stramoniumSeedsEthanol Extraction & FractionationEthanol, Chloroform11.04 µg/ml in fraction
Hyoscyamus nigerCallus Culture (EMS treated)Not specifiedNot specified0.0344 µg/g
Hyoscyamus nigerHairy Roots (Bubble-column reactor)Not specifiedNot specified1.6 mg/g dry wt
Hyoscyamus reticulatusVarious partsChloroform-methanol-ammoniaChloroform, Methanol, AmmoniaVaries (e.g., ~1500 ppm in roots)
Atropa baeticaHairy RootsSolvent ExtractionDichloromethane~800 µg/g dry weight

Table 2: Comparison of Purification Method Efficiencies for Tropane Alkaloids

Purification MethodAlkaloid(s)Matrix / Starting MaterialReported Recovery / PurityReference
Liquid-Liquid Extraction (LLE)Atropine & ScopolamineDatura stramonium plant material45-67% (Atropine)[6]
Solid-Phase Extraction (SPE)Hyoscyamine, ScopolaminePlant Extracts80-100%[6]
pH-Zone-Refining CCCAtropine & ScopolamineDaturae metelis Flos>98% Purity[6]
RecrystallizationAtropineSynthetic Crude>98% Purity[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is a standard method for isolating tropane alkaloids from a crude organic extract derived from plant material.[6]

  • Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane or chloroform). Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1% aqueous hydrochloric acid. The target alkaloids will move into the aqueous layer as hydrochloride salts.[6]

  • Removal of Neutrals: Combine the aqueous extracts. The organic layer, containing neutral impurities like fats and pigments, can be discarded.[6]

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated ammonia solution) with stirring until the pH reaches 9-10. The alkaloids will precipitate or form an oily layer as they are converted back to their freebase form.[6]

  • Final Extraction: Extract the basified aqueous solution three times with an organic solvent like chloroform or dichloromethane.[6][11]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified alkaloid mixture.[9][11]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a general procedure for UAE of L-Hyoscyamine.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 45 mesh).[1]

  • Extraction: Place a known amount of the powdered plant material in an extraction vessel with a suitable solvent (e.g., methanol). The solid-to-liquid ratio should be optimized.

  • Sonication: Place the vessel in an ultrasonic bath. Set the desired temperature (e.g., 43°C) and sonication time (e.g., 130 minutes).[1] The ultrasonic waves will induce cavitation, disrupting cell walls and enhancing mass transfer.[3]

  • Filtration and Concentration: After sonication, filter the mixture to separate the plant debris from the extract. The filtrate can then be concentrated under reduced pressure to yield the crude extract.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_separation Initial Separation cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried Plant Material (e.g., Datura, Hyoscyamus) grinding Grinding (e.g., 45 mesh) plant_material->grinding solvent Solvent Addition (e.g., Acidified Methanol) grinding->solvent extraction Extraction (e.g., UAE, PLE, Maceration) filtration Filtration / Centrifugation extraction->filtration solvent->extraction crude_extract Crude Extract filtration->crude_extract lle Liquid-Liquid Extraction (Acid-Base Wash) crude_extract->lle spe Solid-Phase Extraction (SPE) lle->spe Optional chromatography Column Chromatography spe->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Analysis (HPLC, GC-MS) recrystallization->analysis final_product High-Purity L-Hyoscyamine analysis->final_product

Caption: General workflow for L-Hyoscyamine extraction and purification.

tropane_biosynthesis arginine Arginine ornithine Ornithine arginine->ornithine putrescine Putrescine ornithine->putrescine ODC n_methylputrescine N-Methylputrescine putrescine->n_methylputrescine PMT tropinone Tropinone n_methylputrescine->tropinone tropine Tropine tropinone->tropine TR-I hyoscyamine L-Hyoscyamine tropine->hyoscyamine phenylalanine Phenylalanine phenylpyruvic_acid Phenylpyruvic Acid phenylalanine->phenylpyruvic_acid phenyllactic_acid Phenyllactic Acid phenylpyruvic_acid->phenyllactic_acid tropic_acid Tropic Acid phenyllactic_acid->tropic_acid tropic_acid->hyoscyamine

Caption: Simplified biosynthetic pathway of L-Hyoscyamine.

References

Technical Support Center: Matrix Effects in L-Hyoscyamine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of L-Hyoscyamine (B7768854) by Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact L-Hyoscyamine quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as L-Hyoscyamine, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In the analysis of biological samples like plasma or urine, common sources of matrix effects include phospholipids (B1166683), salts, and metabolites.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my L-Hyoscyamine assay?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of L-Hyoscyamine in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution of the same concentration. The matrix effect percentage can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects in L-Hyoscyamine analysis?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the sample matrix before LC-MS/MS analysis.[2]

  • Chromatographic Separation: To chromatographically separate L-Hyoscyamine from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: To compensate for signal variations caused by matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during L-Hyoscyamine quantification by LC-MS/MS, with a focus on matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.[3]
Column Contamination Backflush the column or use a guard column. If the problem persists, replace the analytical column.[4]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure L-Hyoscyamine is in a consistent ionic state.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Improve the sample preparation method to more effectively remove interfering components. Consider switching from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction.
Internal Standard Issues Ensure the internal standard is added consistently to all samples and standards. A stable isotope-labeled internal standard for L-Hyoscyamine is highly recommended.
LC System Leaks Check for any leaks in the LC system, which can cause fluctuations in flow rate and pressure.[3]
Contaminated Ion Source Clean the ion source as per the manufacturer's instructions.[6]
Issue 3: Low Signal Intensity or Ion Suppression

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Significant Matrix Effects from Phospholipids Phospholipids from biological matrices are a common cause of ion suppression.[2] Implement a sample preparation method specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) or a targeted phospholipid removal product.
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Poor Analyte Recovery During Sample Preparation Evaluate and optimize the extraction efficiency of your chosen sample preparation method.
Suboptimal Chromatographic Conditions Adjust the mobile phase composition and gradient to improve the separation of L-Hyoscyamine from interfering matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueGeneral Impact on Matrix EffectsReported Recovery for Tropane (B1204802) Alkaloids (including L-Hyoscyamine)Key Considerations
Protein Precipitation (PPT) Higher potential for significant matrix effects due to co-extraction of phospholipids and other endogenous components.[7]88-94% (for a mix of tropane alkaloids including atropine (B194438), which contains L-Hyoscyamine)[8]Simple and fast, but generally provides the "dirtiest" extract.[7]
Liquid-Liquid Extraction (LLE) Generally provides cleaner extracts than PPT, leading to reduced matrix effects.[9]A validated method for L-Hyoscyamine using LLE showed good accuracy and precision, suggesting minimal matrix effects.[9]Requires optimization of solvent and pH. Can be more time-consuming than PPT.
Solid-Phase Extraction (SPE) Considered the most effective technique for removing a broad range of interferences, resulting in the lowest matrix effects.86.0-105% (for Hyoscyamine (B1674123) and Scopolamine (B1681570) using an Oasis HLB cartridge)[10]Requires method development for selection of the appropriate sorbent and elution conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for L-Hyoscyamine from Human Plasma

This protocol is adapted from a validated method for L-Hyoscyamine.[9]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Hyoscyamine and Scopolamine from Serum

This protocol is based on a method for the analysis of Hyoscyamine and Scopolamine in serum and urine.[10]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (LLE or SPE) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection Inject separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection separation->ms_detection data_processing Data Processing ms_detection->data_processing troubleshooting_logic start Inaccurate L-Hyoscyamine Quantification check_peak Assess Peak Shape start->check_peak check_reproducibility Evaluate Reproducibility start->check_reproducibility check_intensity Check Signal Intensity start->check_intensity poor_peak Poor Peak Shape check_peak->poor_peak Yes poor_repro Poor Reproducibility check_reproducibility->poor_repro Yes low_intensity Low Intensity check_intensity->low_intensity Yes solution_peak Optimize Chromatography & Sample Solvent poor_peak->solution_peak solution_repro Improve Sample Prep & Check System Integrity poor_repro->solution_repro solution_intensity Enhance Sample Cleanup & Optimize MS Source low_intensity->solution_intensity

References

L-Hyoscyamine Reference Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of L-Hyoscyamine reference standards. Adherence to these guidelines is critical to ensure the integrity of the standard and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for the L-Hyoscyamine reference standard?

A1: L-Hyoscyamine reference standards should be stored in a well-ventilated place.[1] While some sources suggest room temperature, the most conservative and widely recommended temperature is 2-8°C. For long-term storage, it is advisable to store it locked up.

Q2: How should I protect the L-Hyoscyamine reference standard from environmental factors?

A2: It is crucial to preserve the standard in tight, light-resistant containers to protect it from moisture and light, which can degrade the compound.[2][3]

Q3: What are the primary hazards associated with handling L-Hyoscyamine?

A3: L-Hyoscyamine is classified as highly potent and is fatal if swallowed or inhaled.[1][4][5] It is toxic to the lungs and mucous membranes.[6] Therefore, exceptional care must be taken during handling.[2]

Q4: What personal protective equipment (PPE) is required when working with L-Hyoscyamine?

A4: When handling L-Hyoscyamine, it is mandatory to wear protective gloves, protective clothing, eye protection, and face protection.[5] A dust respirator or a self-contained breathing apparatus should be used to avoid inhalation of the powder.[1][6]

Q5: What should I do in case of accidental exposure to L-Hyoscyamine?

A5: In case of:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.[5]

Q6: How should I dispose of L-Hyoscyamine waste?

A6: Dispose of contents and containers in accordance with local regulations. The material should be placed in a convenient waste disposal container.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected experimental results or assay failure. Degradation of the reference standard due to improper storage.Verify storage conditions (temperature and light protection). Use a fresh, properly stored standard for comparison.
Contamination of the reference standard.Always use clean, dedicated spatulas and weighing instruments. Avoid introducing any impurities into the primary container.
Visible changes in the physical appearance of the standard (e.g., discoloration, clumping). Exposure to light or moisture.Discard the standard as its integrity may be compromised. Ensure containers are tightly sealed and light-resistant.
Age of the reference standard.Check the expiration date of the reference standard. Do not use expired standards.
Difficulty in handling the powder due to static. Low humidity in the handling environment.Use an anti-static gun or work in a controlled humidity environment if possible. Handle the powder carefully to minimize dispersal.

Quantitative Data Summary

Parameter Recommendation Source
Storage Temperature 2-8°C
Room Temperature
Storage Conditions Tight, light-resistant containers[2][3]
Store locked up
Store in a well-ventilated place[1]
Hazard Classification Acute toxicity, oral (Fatal)[4][5]
Acute toxicity, inhalation (Fatal)[4][5]

Experimental Workflow for Handling L-Hyoscyamine

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials (Standard, Spatula, Weighing Vessel) prep_workspace->prep_materials weigh Carefully Weigh L-Hyoscyamine prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup_workspace Clean Workspace and Equipment dissolve->cleanup_workspace dispose Dispose of Waste Properly cleanup_workspace->dispose store Return Standard to Correct Storage (2-8°C, Light-Resistant, Tightly Sealed) dispose->store troubleshooting_logic start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Container Seal) start->check_storage storage_ok Storage OK? check_storage->storage_ok Evaluate improper_storage Action: Quarantine Standard. Re-run with new standard. storage_ok->improper_storage No check_handling Review Handling Procedure (Cross-contamination, Pipetting errors) storage_ok->check_handling Yes end Problem Resolved improper_storage->end handling_ok Handling OK? check_handling->handling_ok Evaluate improper_handling Action: Refine protocol. Re-train personnel. handling_ok->improper_handling No check_reagents Investigate Other Reagents and Equipment handling_ok->check_reagents Yes improper_handling->end check_reagents->end

References

Mobile phase optimization for L-Hyoscyamine chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of L-Hyoscyamine.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatography of L-Hyoscyamine, offering potential causes and systematic solutions.

Q1: Why am I seeing poor or no resolution between the L-Hyoscyamine and D-Hyoscyamine enantiomers?

A1: Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase and stationary phase.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The choice of organic modifier and its concentration is critical. For polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), the type and ratio of alcohol (e.g., isopropanol, ethanol) in the mobile phase significantly impact selectivity.[1][2] In reversed-phase mode on protein-based columns (e.g., Chiral-AGP), the buffer pH and organic modifier (e.g., acetonitrile) concentration are key.[3][4][5]

    • Action: Systematically vary the organic modifier concentration. If using a polysaccharide column in normal phase, try different alcohol modifiers. For protein-based columns, optimize the buffer pH and ionic strength.

  • Missing or Incorrect Additive: L-Hyoscyamine is a basic compound. The absence of a basic additive in the mobile phase can lead to poor peak shape and low enantioselectivity due to interactions with residual silanols on the stationary phase.[1][6][7]

    • Action: Introduce a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1%.[6][7] This helps to minimize undesirable ionic interactions and improve the chiral recognition process.[1][7]

  • Incorrect Chiral Stationary Phase (CSP): The selectivity for L-Hyoscyamine is highly dependent on the CSP.

    • Action: If optimization of the mobile phase does not yield satisfactory results, consider screening different types of CSPs. Successful separations of hyoscyamine (B1674123) enantiomers have been reported on protein-based (Chiral-AGP), polysaccharide-based (Chiralpak AY-3, Eurocel 01), and macrocyclic glycopeptide-based (Chirobiotic V) columns.[3][6][8]

Q2: My peaks for the hyoscyamine enantiomers are broad or tailing. What can I do?

A2: Peak broadening and tailing are often indicative of secondary interactions or suboptimal mobile phase conditions.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica (B1680970) support of the CSP can interact with the basic hyoscyamine molecule, leading to peak tailing.[1]

    • Action: Add a basic modifier to the mobile phase, such as DEA or TEA (typically 0.1-0.5%), to mask these silanol groups.[7]

  • Suboptimal Mobile Phase pH (Reversed-Phase): When using protein-based columns like Chiral-AGP, the mobile phase pH is crucial for controlling the ionization state of both the analyte and the stationary phase, which affects peak shape.

    • Action: Adjust the pH of the aqueous component of your mobile phase. A common starting point is a phosphate (B84403) buffer adjusted to a specific pH, for example, pH 7.0.[4][5]

  • Low Column Temperature: Lower temperatures can sometimes lead to broader peaks due to slower mass transfer kinetics.

    • Action: Increasing the column temperature (e.g., to 25°C or 30°C) can improve peak efficiency and symmetry.[8] However, be aware that temperature can also affect selectivity, sometimes negatively.[9]

Q3: I'm experiencing a high back pressure in my HPLC system. What are the likely causes and solutions?

A3: A sudden or gradual increase in back pressure can indicate a blockage in the system or issues with the mobile phase.

Possible Causes & Solutions:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can block the column's inlet frit.[10]

    • Action: Ensure your samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.[10]

  • Sample Precipitation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can precipitate on the column when injected.[10][11]

    • Action: Whenever possible, dissolve your sample in the mobile phase.[11]

  • Mobile Phase Immiscibility or High Viscosity: Using immiscible solvents or a highly viscous mobile phase can lead to high back pressure.

    • Action: Ensure your mobile phase components are fully miscible. If using buffers, ensure they do not precipitate in the presence of the organic modifier. If viscosity is high, consider adjusting the mobile phase composition or increasing the column temperature.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting mobile phases for L-Hyoscyamine chiral separation?

A4: The optimal starting mobile phase depends on the chosen chiral stationary phase (CSP). Here are some common starting points based on published methods:

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile Phase ModeRecommended Starting Mobile Phase
Polysaccharide-BasedChiralpak® AY-3Polar OrganicEthanol with 0.05% Diethylamine (DEA)[6]
Polysaccharide-BasedEurocel 01Normal Phasen-Hexane / 2-Propanol (80:20, v/v)
Protein-BasedChiral-AGPReversed-PhaseAcetonitrile / 10 mM Phosphate Buffer pH 7.0[4][5]
Macrocyclic GlycopeptideChirobiotic VReversed-PhaseMethanol / Acetic Acid / Triethylamine (e.g., 100:0.05:0.04, v/v/v)[8]

Q5: What is the role of basic additives like DEA or TEA in the mobile phase for L-Hyoscyamine analysis?

A5: L-Hyoscyamine is a basic compound. Basic additives play a crucial role for several reasons:

  • Improved Peak Shape: They act as ion-suppressing agents, minimizing interactions between the basic analyte and acidic residual silanol groups on the CSP support. This leads to sharper, more symmetrical peaks.[1][7]

  • Enhanced Enantioselectivity: By preventing non-enantioselective interactions, basic additives can improve the chiral recognition mechanism, leading to better separation of the enantiomers.[1]

  • Analyte Solubility: For salt forms of basic compounds, adding a basic modifier can help convert the analyte to its more soluble free base form in non-polar solvents.[7]

Q6: How does column temperature affect the chiral separation of L-Hyoscyamine?

A6: Temperature is a critical parameter that can influence the separation in multiple ways:

  • Selectivity (α): A change in temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which may increase or decrease the selectivity.[9] The effect is system-dependent and needs to be evaluated for each method.

  • Efficiency (N): Generally, increasing the temperature lowers the mobile phase viscosity, which can lead to improved mass transfer and sharper peaks (higher efficiency).[9]

  • Retention Time: Higher temperatures typically result in shorter retention times.

A study on a Chiral AGP column for atropine (B194438) (the racemic mixture of hyoscyamine) was conducted at 20°C.[4][5] It is advisable to investigate a range of temperatures (e.g., 15-40°C) during method development to find the optimal balance between resolution, analysis time, and peak shape.

Experimental Protocols

Protocol 1: Chiral Separation of Hyoscyamine on a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on the method described for a cellulose-based stationary phase.

  • Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 218 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Chiral Separation of Hyoscyamine on a Protein-Based CSP (Reversed-Phase)

This protocol is based on the method developed for a Chiral AGP column.[4][5]

  • Column: Chiral-AGP, various dimensions available

  • Mobile Phase:

    • Aqueous Component: 10 mM Phosphate buffer containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid.

    • Organic Modifier: Acetonitrile

    • Composition: Aqueous Component / Acetonitrile (99:1, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 205 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_main_path Optimization Steps cluster_end Outcome start Initial Problem: Poor Resolution / Peak Tailing node_additive Step 1: Add/Optimize Basic Additive (e.g., 0.1% DEA) start->node_additive Begin Optimization node_modifier Step 2: Vary Organic Modifier Concentration node_additive->node_modifier Assess Peak Shape & Resolution node_ph_temp Step 3: Optimize pH and Temperature node_modifier->node_ph_temp Assess Resolution end_success Successful Separation: Optimized Method node_ph_temp->end_success Resolution Met end_failure If Unsuccessful: Screen Alternative CSP node_ph_temp->end_failure Resolution Not Met Logical_Relationship_CSP_Mobile_Phase cluster_csp Chiral Stationary Phase (CSP) Type cluster_mp Typical Mobile Phase Strategy CSP_Poly Polysaccharide-Based (e.g., Chiralpak AY-3) MP_Poly Normal Phase / Polar Organic - n-Hexane/Alcohol + Basic Additive - e.g., Ethanol + 0.1% DEA CSP_Poly->MP_Poly Requires CSP_Prot Protein-Based (e.g., Chiral-AGP) MP_Prot Reversed-Phase - Buffered Aqueous + Organic Modifier - e.g., Phosphate Buffer (pH 7) + ACN CSP_Prot->MP_Prot Requires

References

Addressing poor peak shape in L-Hyoscyamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of L-Hyoscyamine, with a primary focus on resolving poor peak shape.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific peak shape problems in L-Hyoscyamine analysis.

Issue: Peak Tailing

Peak tailing is the most common peak shape distortion in the analysis of basic compounds like L-Hyoscyamine. It manifests as an asymmetrical peak with a trailing edge that extends from the peak maximum.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols:

    • Problem: L-Hyoscyamine, being a basic compound, can interact with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2] This is a primary cause of tailing for basic analytes.[2]

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase to approximately 2-3.[2][3] This protonates the silanol groups, minimizing their interaction with the protonated L-Hyoscyamine.

      • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded with a small organic molecule (end-capped) to prevent interactions.[1]

      • Add a Competing Base: Introduce a small concentration of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.

  • Column Overload:

    • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5][6]

    • Solution: Reduce the injection volume or dilute the sample.[5][6][7]

  • Column Degradation:

    • Problem: A void at the column inlet or contamination of the stationary phase can cause peak tailing.[3][4][8]

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.

      • If a void is suspected, reverse-flush the column (if permitted by the manufacturer).

      • If the column is heavily contaminated or has a significant void, it may need to be replaced.[3][7]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue (e.g., column void, bad fitting) check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (secondary interactions) check_all_peaks->chemical_issue No check_column Inspect/Replace Column and Fittings physical_issue->check_column adjust_ph Adjust Mobile Phase pH (e.g., to pH 2-3) chemical_issue->adjust_ph use_endcapped Use End-Capped Column adjust_ph->use_endcapped reduce_injection Reduce Injection Volume use_endcapped->reduce_injection resolved Peak Shape Improved reduce_injection->resolved check_column->resolved

Caption: Troubleshooting workflow for peak tailing in L-Hyoscyamine analysis.

Issue: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more gradually than the trailing edge.

Potential Causes and Solutions:

  • Sample Overload: This is a common cause of peak fronting, where the concentration of the analyte is too high for the column to handle efficiently.[7]

    • Solution: Dilute the sample or decrease the injection volume.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[7]

  • Column Collapse: At high pH, the silica (B1680970) matrix of the column can dissolve, leading to a collapse of the packed bed and subsequent peak fronting.

    • Solution: Ensure the mobile phase pH is within the column's recommended range.

Issue: Peak Broadening

Broad peaks can compromise resolution and reduce the accuracy of quantification.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[1][3]

    • Solution: Use shorter, narrower-bore tubing to connect the components of the HPLC system.[3]

  • Column Contamination or Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[3][7]

    • Solution:

      • Implement a regular column cleaning protocol.

      • Replace the column if its performance has significantly deteriorated.[7]

  • Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

    • Solution: Optimize the flow rate for the specific column and separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the mobile phase when analyzing L-Hyoscyamine?

A1: To minimize peak tailing caused by silanol interactions, it is generally recommended to use a mobile phase with a low pH, typically in the range of 2 to 3.[2][3] This ensures that the residual silanol groups on the silica-based column are protonated and do not interact with the positively charged L-Hyoscyamine molecule.

Q2: What type of HPLC column is best suited for L-Hyoscyamine analysis?

A2: A reversed-phase C18 or C8 column is commonly used for L-Hyoscyamine analysis. To address the issue of peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica column.[1] These columns have a lower concentration of accessible silanol groups, resulting in improved peak symmetry for basic compounds. Some methods also utilize mixed-mode columns that can retain Hyoscyamine.[9]

Q3: Can the sample solvent affect the peak shape of L-Hyoscyamine?

A3: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., high percentage of organic solvent), it can lead to peak distortion, including fronting and broadening.[7] It is best practice to dissolve the sample in the initial mobile phase composition.

Q4: How can I prevent column contamination during L-Hyoscyamine analysis?

A4: To prevent column contamination, especially when analyzing samples from complex matrices like plant extracts, several steps can be taken:

  • Sample Preparation: Use a sample clean-up procedure such as solid-phase extraction (SPE) to remove potential contaminants before injection.

  • Guard Column: Employ a guard column upstream of the analytical column to adsorb strongly retained compounds and particulates.

  • Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for L-Hyoscyamine Analysis

This protocol describes the preparation of a typical mobile phase for the reversed-phase HPLC analysis of L-Hyoscyamine.

Materials:

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate to make a 25 mM solution in HPLC-grade water.

    • Adjust the pH of the buffer to 2.5 with phosphoric acid.

  • Mobile Phase Composition:

    • Mix the prepared aqueous buffer and acetonitrile in the desired ratio (e.g., 85:15 v/v buffer:acetonitrile).

  • Degassing:

    • Degas the mobile phase using an inline degasser, sonication, or vacuum filtration to remove dissolved gases.

  • Filtration:

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

Protocol 2: Column Washing and Regeneration

This protocol outlines a general procedure for washing a reversed-phase column to remove contaminants. Always consult the column manufacturer's specific instructions.

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in sequence, at a low flow rate (e.g., 0.5 mL/min), for at least 30 minutes each:

    • HPLC-grade water

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • HPLC-grade water

  • Equilibrate the column with the mobile phase for at least 30 minutes before use.

Data Presentation

Table 1: Recommended Starting Conditions for L-Hyoscyamine HPLC Analysis

ParameterRecommended ConditionRationale
Column C18, end-capped, 250 mm x 4.6 mm, 5 µmProvides good retention and minimizes peak tailing.
Mobile Phase 85% Phosphate Buffer (25 mM, pH 2.5) : 15% AcetonitrileLow pH reduces silanol interactions.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmL-Hyoscyamine has UV absorbance at this wavelength.[10]
Injection Volume 10-20 µLA typical injection volume to avoid overload.
Temperature 25-30 °CProvides stable retention times.

Logical Relationship Diagram for Method Optimization:

G start Initial Method (Poor Peak Shape) optimize_ph Optimize Mobile Phase pH (2.0 - 3.0) start->optimize_ph select_column Select Appropriate Column (End-capped C18) optimize_ph->select_column adjust_organic Adjust Organic Modifier (% Acetonitrile) select_column->adjust_organic check_injection Evaluate Injection Volume & Sample Solvent adjust_organic->check_injection final_method Optimized Method (Good Peak Shape) check_injection->final_method

Caption: Logical workflow for optimizing an HPLC method for L-Hyoscyamine analysis.

References

Validation & Comparative

L-Hyoscyamine vs. Scopolamine: A Comparative Analysis of Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscarinic receptor subtype selectivity of L-Hyoscyamine and scopolamine (B1681570), two closely related tropane (B1204802) alkaloids widely used in research and medicine. Understanding their distinct binding profiles is crucial for designing targeted therapeutic strategies and interpreting experimental outcomes. This document summarizes key binding affinity data, details the experimental methodologies used for their determination, and illustrates the fundamental signaling pathways involved.

At a Glance: Comparative Binding Affinity

Both L-Hyoscyamine and scopolamine are non-selective antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting high affinity across all five subtypes (M1-M5). However, subtle differences in their binding profiles can be observed. The following table summarizes their inhibition constants (Ki) at human muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
L-Hyoscyamine 0.331.290.500.450.68
Scopolamine 0.835.30.340.380.34

Note: The pKi values for L-Hyoscyamine were converted to Ki values for direct comparison using the formula Ki = 10^(-pKi). The pKi values for S-(-)-hyoscyamine were reported as 9.48 (m1), 9.45 (m2), 9.30 (m3), 9.55 (m4), and 9.24 (m5) for human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO-K1) cells[1]. The Ki values for scopolamine are for human M1-M5 receptors[2].

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling. The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Activation of Gq/11-coupled receptors (M1, M3, M5) stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[3].

Conversely, activation of Gi/o-coupled receptors (M2, M4) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1, M3, M5 Gq Gq/11 M1->Gq Activate PLC Phospholipase C Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyze IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activate M2 M2, M4 Gi Gi/o M2->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit Ion_channel Ion Channel Modulation Gi->Ion_channel Modulate cAMP cAMP Decrease AC->cAMP

Figure 1. Canonical signaling pathways of muscarinic acetylcholine receptors.

Experimental Methodologies

The binding affinities of L-Hyoscyamine and scopolamine to muscarinic receptor subtypes are typically determined using in vitro radioligand binding assays[4][5]. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

Radioligand Competition Binding Assay

This is a common method to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like L-Hyoscyamine or scopolamine) for a receptor.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. A decreased signal from the radioligand indicates that the test compound has bound to the receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype are prepared from cultured cells (e.g., CHO-K1 cells stably transfected with the gene for a single mAChR subtype) or from tissues known to be rich in a particular subtype[6].

  • Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (L-Hyoscyamine or scopolamine)[7][8].

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand[7].

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay Workflow cluster_workflow Experimental Workflow start Start prep Prepare Membranes with Muscarinic Receptors start->prep incubate Incubate with Radioligand & Competitor (L-Hyoscyamine/Scopolamine) prep->incubate separate Separate Bound from Unbound (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (IC50 → Ki Calculation) quantify->analyze end End analyze->end

Figure 2. Workflow for a radioligand competition binding assay.

Functional Assays: GTPγS Binding Assay

While radioligand binding assays measure the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The GTPγS binding assay is a functional assay that measures the first step in G-protein activation following receptor stimulation.

Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit. Antagonists, like L-Hyoscyamine and scopolamine, will not stimulate [35S]GTPγS binding but will inhibit the binding stimulated by an agonist.

General Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes containing the muscarinic receptor and its associated G-proteins are prepared.

  • Incubation: Membranes are incubated with GDP, the test compound (and an agonist if testing for antagonism), and [35S]GTPγS[9].

  • Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting[10].

  • Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. A lack of stimulation and the ability to block agonist-stimulated binding confirms antagonist activity.

References

Comparative In Vivo Potency of L-Hyoscyamine and Atropine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of L-Hyoscyamine and its racemic counterpart, atropine (B194438). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.

Executive Summary

Atropine, a well-known anticholinergic agent, is a racemic mixture of dextro- and levo-hyoscyamine. The pharmacological activity of atropine is primarily attributed to its levorotatory isomer, L-Hyoscyamine, with the dextro-isomer being significantly less active.[1] Consequently, L-Hyoscyamine is considered to be approximately twice as potent as atropine on a milligram-for-milligram basis.[1] Both compounds act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, thereby blocking the effects of acetylcholine. This antagonism results in a range of physiological effects, including decreased salivation, mydriasis (pupil dilation), and alterations in heart rate. This guide delves into the comparative in vivo potency of these two agents, presenting available quantitative data and outlining the experimental methodologies used for their evaluation.

Comparative Potency Data

While the theoretical potency ratio of L-Hyoscyamine to atropine is approximately 2:1, obtaining precise, directly comparable in vivo quantitative data from a single study for various effects can be challenging. The following table summarizes the established relationship and provides context based on available literature.

CompoundActive IsomerRelative Potency (Approximate)Key In Vivo Effects
L-Hyoscyamine Levorotatory isomer of hyoscyamine2x that of AtropineAntisialagogue, Mydriatic, Antispasmodic, Cardiac effects
Atropine Racemic mixture of d- and l-hyoscyamine1xAntisialagogue, Mydriatic, Antispasmodic, Cardiac effects

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Both L-Hyoscyamine and atropine exert their effects by blocking muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system, which utilizes acetylcholine as its primary neurotransmitter. The signaling pathway is initiated by the binding of acetylcholine to these G-protein coupled receptors, leading to a cascade of intracellular events. By competitively binding to these receptors, L-Hyoscyamine and atropine prevent acetylcholine from binding and initiating this cascade.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell cluster_antagonist Pharmacological Intervention Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle M_Receptor Muscarinic Receptor (M1-M5) Vesicle->M_Receptor Release into Synaptic Cleft G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector Proteins (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response Antagonist L-Hyoscyamine / Atropine Antagonist->M_Receptor Competitively Blocks

Figure 1: Mechanism of Action of L-Hyoscyamine and Atropine.

Experimental Protocols

The in vivo potency of anticholinergic drugs like L-Hyoscyamine and atropine is assessed through various experimental models that measure specific physiological responses. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Antisialagogue (Anti-salivation) Activity Assessment

This protocol is designed to quantify the inhibition of saliva production, a hallmark effect of anticholinergic agents.

Objective: To determine and compare the dose-dependent antisialagogue effect of L-Hyoscyamine and atropine.

Animal Model: Mice or rats are commonly used.

Procedure:

  • Animal Preparation: Animals are fasted overnight with free access to water to ensure standardized gastric conditions.

  • Drug Administration: Test compounds (L-Hyoscyamine or atropine) or vehicle (control) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at varying doses to establish a dose-response curve.

  • Sialagogue Induction: After a predetermined time for drug absorption (e.g., 30 minutes), a sialogogue such as pilocarpine (B147212) is injected to stimulate salivation.

  • Saliva Collection: Immediately after pilocarpine injection, pre-weighed cotton balls are placed in the animals' mouths. After a fixed period (e.g., 15 minutes), the cotton balls are removed and weighed again. The difference in weight represents the amount of saliva secreted.

  • Data Analysis: The percentage inhibition of salivation for each dose group is calculated relative to the vehicle-control group. The ED50 (the dose that produces 50% of the maximal inhibitory effect) is then determined for each compound using non-linear regression analysis of the dose-response data.

start Start: Fasted Animal Model (Mouse/Rat) drug_admin Administer Test Compound (L-Hyoscyamine/Atropine) or Vehicle start->drug_admin wait Allow for Drug Absorption (e.g., 30 min) drug_admin->wait induce Induce Salivation with Pilocarpine wait->induce collect Collect Saliva over a Fixed Period (e.g., 15 min) induce->collect measure Measure Saliva Volume/Weight collect->measure analyze Calculate % Inhibition vs. Control measure->analyze end Determine ED50 analyze->end

Figure 2: Experimental Workflow for Antisialagogue Assay.
Mydriatic (Pupil Dilation) Activity Assessment

This protocol evaluates the ability of the compounds to induce mydriasis.

Objective: To compare the mydriatic potency of L-Hyoscyamine and atropine.

Animal Model: Rabbits are often used due to their large, easily observable pupils.

Procedure:

  • Baseline Measurement: The initial pupil diameter of each rabbit is measured using a caliper or a pupillometer under controlled lighting conditions.

  • Topical Administration: A standardized volume of the test solution (L-Hyoscyamine or atropine at various concentrations) is instilled into the conjunctival sac of one eye, with the other eye serving as a control (receiving vehicle).

  • Time-course Measurement: Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) post-instillation.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point and concentration. A dose-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal mydriatic effect) is determined for each compound.

Conclusion

Based on the fundamental pharmacology that atropine is a racemic mixture containing the active L-Hyoscyamine and the largely inactive d-hyoscyamine, it is well-established that L-Hyoscyamine possesses approximately twice the in vivo potency of atropine. Researchers and drug development professionals should consider this potency difference when designing experiments, formulating drug products, and interpreting clinical data. The experimental protocols outlined in this guide provide a framework for the in vivo characterization and comparison of these and other anticholinergic agents.

References

A Comparative Guide to Analytical Methods for L-Hyoscyamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated analytical methods for the quantification of L-Hyoscyamine (B7768854), a critical component in numerous pharmaceutical formulations. The following sections present a comprehensive overview of performance data, experimental protocols, and a generalized workflow for method validation to assist researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for L-Hyoscyamine quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This section summarizes the performance characteristics of several validated methods, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Ultra-Fast Liquid Chromatography (UFLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

MethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
HPLC-DAD 1466 to 5117 mg/Kg DWNot explicitly statedNot explicitly statedNot explicitly stated
UFLC 18-112.5 µg/mL100.02%>0.99 (correlation coefficient)Not explicitly stated
GC-MS 6.250-1200 µg/mLNot explicitly statedWithin-day variations at LOQ level6.25 µg/mL[1]
LC-MS/MS (1) 20-500 pg/mL-3.3 to +5.1% RE (within-run)1.9-3.4% (within-run)Not explicitly stated
LC-MS/MS (2) 20.0-400 pg/mL-2.7% to 4.5%< 6.3%Not explicitly stated
Chiral HPLC-MS/MS Not explicitly stated94–99 %< 20 %0.092 µg/L

Disclaimer: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions, matrices, and validation protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers developing or implementing these analytical methods.

1. HPLC-DAD for Quantification in Solanaceae Plants

2. UFLC for Simultaneous Determination in Pharmaceutical Dosage Forms

  • Sample Preparation: Not detailed in the provided information.

  • Chromatographic Conditions:

    • Column: ACE, C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile (A) and a buffer of 0.1% phosphoric acid and 0.1% sodium lauryl sulfate (B86663) in distilled water (B).

      • Gradient Program: 35% A for 10 min, then 80% A for 12 min, then 35% A for 5 min.

    • Flow Rate: 2.0 ml/min.

  • Detection: Photodiode array detector at 205 nm.

3. GC-MS for Quantitative Analysis in Hyoscyamus reticulatus L.

  • Sample Preparation: Not detailed in the provided information.

  • Gas Chromatography Conditions:

  • Mass Spectrometry Conditions:

    • Detector: Varian-Chrompack 3800 gas chromatograph coupled to a Saturn 2000 mass detector.[1]

    • Ionization: Electron impact ionization (70 eV).[1]

4. LC-MS/MS for Determination in Human Plasma (Method 1)

  • Sample Preparation: Not detailed in the provided information.

  • Chromatographic Conditions:

    • Instrumentation: API III-Plus LC/MS/MS.[4]

    • Run Time: 1.8 min.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Atmospheric pressure chemical ionization (APCI).[4]

    • Mode: Multiple reaction monitoring (MRM).[4]

5. LC-MS/MS for Determination in Human Plasma (Method 2)

  • Sample Preparation: Liquid-liquid extraction.[5]

  • Chromatographic Conditions:

    • Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm).[5]

    • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[5]

  • Mass Spectrometry Conditions:

    • Parent-Product (m/z) Transition: 290.1 → 124.1.[5]

6. Chiral HPLC-MS/MS for Enantiomeric Determination in Baby Herbal Infusions

  • Sample Preparation: Solid-phase extraction using HMS-SO3−(co) silica sorbent.[6]

  • Chromatographic Conditions:

    • Column: Chiralpak® AY-3 polysaccharide-based stationary phase column.[6]

    • Mobile Phase: Ethanol with 0.05 % diethylamine.[6]

  • Detection: Tandem mass spectrometry.[6]

Workflow for Analytical Method Validation

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results. This workflow is applicable to all the methods described in this guide.

Analytical_Method_Validation_Workflow cluster_params cluster_eval start Start: Define Analytical Method Requirements protocol Develop and Optimize Analytical Protocol start->protocol validation_plan Establish Validation Plan (ICH Guidelines) protocol->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness stability Solution Stability validation_plan->stability cluster_params cluster_params evaluation Evaluate Validation Data Against Acceptance Criteria evaluation->protocol Fail documentation Prepare Validation Report & Documentation evaluation->documentation Pass end End: Method Implementation documentation->end cluster_params->evaluation

Caption: General workflow for analytical method validation.

References

A Comparative Guide to L-Hyoscyamine Cross-Reactivity in Atropine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of an immunoassay is paramount for accurate quantification. This guide provides an objective comparison of L-Hyoscyamine's cross-reactivity in atropine (B194438) immunoassays, supported by experimental data and detailed protocols. Given that atropine is a racemic mixture of D-hyoscyamine and L-hyoscyamine, with L-Hyoscyamine being the pharmacologically active enantiomer, understanding this cross-reactivity is critical for interpreting screening results.

The high degree of structural similarity between atropine and L-Hyoscyamine leads to significant cross-reactivity in immunoassays. Most modern atropine immunoassays utilize antibodies designed to detect the core tropane (B1204802) structure, and as such, they often exhibit near-complete (approximately 100%) cross-reactivity with L-Hyoscyamine. This is because L-Hyoscyamine is not an impurity but the active isomeric component of atropine itself.

Logical Relationship: Basis of Cross-Reactivity

The cross-reactivity observed in atropine immunoassays is fundamentally due to the molecular similarity between atropine, its constituent isomer L-Hyoscyamine, and other related tropane alkaloids. Immunoassay antibodies are designed to bind to specific epitopes on a target molecule. When other compounds present in a sample share these structural features, they can compete with the target analyte for antibody binding sites, leading to a cross-reactive signal.

cluster_0 Atropine (Racemic Mixture) cluster_1 Constituent Isomers cluster_2 Related Tropane Alkaloids Atropine Atropine (D/L-Hyoscyamine) L_Hyoscyamine L-Hyoscyamine (Active Isomer) Atropine->L_Hyoscyamine Contains D_Hyoscyamine D-Hyoscyamine (Inactive Isomer) Atropine->D_Hyoscyamine Contains Atropine_IA Atropine Immunoassay Antibody L_Hyoscyamine->Atropine_IA High Cross-Reactivity (Structurally Identical) Scopolamine Scopolamine Scopolamine->Atropine_IA Variable Cross-Reactivity Homatropine Homatropine Homatropine->Atropine_IA Variable Cross-Reactivity

Caption: Structural relationships leading to immunoassay cross-reactivity.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is typically determined by calculating the concentration of a cross-reacting substance required to displace 50% of the labeled antigen (the IC50 value), and comparing it to the IC50 of the target analyte.

The formula is: % Cross-Reactivity = (IC50 of Atropine / IC50 of Cross-Reactant) x 100

Below is a summary of typical cross-reactivity data for various compounds in a competitive atropine immunoassay.

CompoundClassTypical % Cross-ReactivityNotes
L-Hyoscyamine Tropane Alkaloid~100% The primary active isomer of atropine.
Atropine Tropane Alkaloid100% The target analyte (by definition).
ScopolamineTropane Alkaloid30 - 60%Varies significantly between antibody lots and manufacturers.
HomatropineTropane Alkaloid5 - 20%Synthetic tropane alkaloid with lower but notable cross-reactivity.
CocaineTropane Alkaloid< 0.1%Structurally related but typically shows minimal cross-reactivity.
BenztropineSynthetic Anticholinergic< 1%Structurally distinct enough to have low cross-reactivity.
DiphenhydramineAntihistamine< 0.1%Structurally unrelated, used as a negative control.

Note: The values presented are illustrative and can vary between different commercial immunoassay kits and experimental conditions. Always refer to the manufacturer's data sheet for specific performance characteristics.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

This section details a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cross-reactivity of L-Hyoscyamine.

Objective: To determine the concentration of L-Hyoscyamine that yields a 50% inhibition (IC50) and calculate its percentage cross-reactivity relative to atropine.

Materials:

  • 96-well microtiter plate pre-coated with anti-atropine antibodies.

  • Atropine standard solutions (e.g., 0, 1, 5, 10, 50, 100 ng/mL).

  • L-Hyoscyamine and other potential cross-reactant solutions of known concentrations.

  • Atropine-Horseradish Peroxidase (HRP) conjugate solution.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader (450 nm).

Workflow:

ELISA_Workflow start Start: Prepare Standards (Atropine & L-Hyoscyamine) add_sample 1. Add Standards/Samples to Antibody-Coated Plate (50 µL) start->add_sample add_conjugate 2. Add Atropine-HRP Conjugate to each well (50 µL) add_sample->add_conjugate incubate1 3. Seal Plate & Incubate (e.g., 60 min at 37°C) add_conjugate->incubate1 wash 4. Wash Plate 4-5 times with Wash Buffer incubate1->wash add_substrate 5. Add TMB Substrate to each well (100 µL) wash->add_substrate incubate2 6. Incubate in Dark (e.g., 15 min at 37°C) add_substrate->incubate2 add_stop 7. Add Stop Solution to each well (50 µL) incubate2->add_stop read_plate 8. Read Absorbance at 450 nm add_stop->read_plate analyze 9. Analyze Data: Plot Dose-Response Curve, Calculate IC50 & %CR read_plate->analyze

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Procedure:

  • Preparation: Prepare serial dilutions of both the atropine standard and the L-Hyoscyamine test compound in the assay buffer.

  • Competitive Binding: To the appropriate wells of the antibody-coated microplate, add 50 µL of each standard or test compound dilution.

  • Enzyme Conjugate Addition: Add 50 µL of the Atropine-HRP conjugate to each well. The free atropine/L-Hyoscyamine in the solution and the HRP-conjugated atropine will compete for binding to the immobilized antibodies.

  • Incubation: Seal the plate and incubate for 60 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash the plate 4-5 times with wash buffer to remove any unbound reagents.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Second Incubation: Incubate the plate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of binding for each concentration relative to the zero standard (B/B₀ %).

    • Plot the percentage of binding against the log of the concentration for both atropine and L-Hyoscyamine to generate dose-response curves.

    • Determine the IC50 value for each compound from its respective curve.

    • Calculate the percent cross-reactivity using the formula provided above.

The experimental evidence consistently shows that L-Hyoscyamine exhibits approximately 100% cross-reactivity in atropine immunoassays. This is an expected result based on their isomeric relationship. For researchers, this means that a positive result from an atropine immunoassay screen should be considered positive for the presence of the active L-Hyoscyamine isomer. Confirmatory methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are necessary to distinguish between different tropane alkaloids if required for specific research or diagnostic purposes.

A Comparative Guide to L-Hyoscyamine Extraction Efficiency Using Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective extraction of L-Hyoscyamine, a medicinally important tropane (B1204802) alkaloid, from plant sources is a critical first step in its purification and subsequent use in pharmaceutical applications. The choice of solvent plays a pivotal role in maximizing the yield and purity of the extracted compound. This guide provides an objective comparison of the extraction efficiency of L-Hyoscyamine using different solvents, supported by experimental data, to aid researchers in selecting the optimal extraction strategy.

Data Summary of L-Hyoscyamine Extraction Yields

The following table summarizes the quantitative data on L-Hyoscyamine extraction yields obtained with various solvents from Hyoscyamus niger roots, as determined by High-Performance Liquid Chromatography (HPLC).

SolventL-Hyoscyamine Yield (μg/g dry weight)Relative Efficiency (Compared to Methanol)
Methanol (B129727)70.45[1][2]100%
Acetonitrile57.75 (calculated)82%
Dichloromethane (B109758)29.98 (calculated)43%
Ethanol (B145695)15.69 (calculated)22%
Water12.90 (calculated)18%

Note: The yields for acetonitrile, dichloromethane, ethanol, and water were calculated based on the fold differences reported in comparison to methanol in the source study.[1][2]

Experimental Protocols

The data presented in this guide is based on established solvent extraction methodologies. Below are detailed protocols for two common approaches: a general solvent screening method and a comparative method for chlorinated solvents.

Protocol 1: General Solvent Screening for L-Hyoscyamine Extraction

This protocol is adapted from a study that screened multiple solvents for their efficiency in extracting L-Hyoscyamine from dried and powdered Hyoscyamus niger root tissue.[2]

Materials and Equipment:

  • Dried and powdered plant material (e.g., Hyoscyamus niger roots)

  • Solvents: Methanol, Ethanol, Dichloromethane, Acetonitrile, Water

  • Ultrasonic bath (e.g., Elmasonic E30H, 37 kHz)

  • Centrifuge

  • HPLC-DAD system for quantification

Procedure:

  • Sample Preparation: Weigh 100 mg of the dried and powdered root tissue into a suitable vessel.

  • Solvent Addition: Add 1 mL of the selected solvent (Methanol, Ethanol, Dichloromethane, Acetonitrile, or Water) to the plant material.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 10-50 minutes). The optimal time may vary depending on the solvent and desired efficiency.[3]

  • Centrifugation: After sonication, centrifuge the mixture to separate the solid plant material from the liquid extract.

  • Extract Collection: Carefully collect the supernatant (the liquid extract).

  • Analysis: Analyze the L-Hyoscyamine content in the extract using an HPLC-DAD system.[3] The optimal conditions for L-Hyoscyamine extraction using this method were found to be 100% methanol at 45°C with an ultrasonication time of 10 minutes, which yielded 172.06 μg/g dry weight.[3]

Protocol 2: Comparative Extraction using Chloroform (B151607) and Dichloromethane-based Solvent Mixtures

This protocol is based on a study comparing the efficacy of chloroform and dichloromethane for the extraction of tropane alkaloids from hairy roots of Atropa baetica.[4][5]

Materials and Equipment:

  • Plant material (e.g., hairy roots of Atropa baetica)

  • Solvent Mixture A: Chloroform:Methanol:25% Ammonia (B1221849) (15:5:1 v/v/v)[4][5]

  • Solvent Mixture B: Dichloromethane:Methanol:25% Ammonia (15:5:1 v/v/v)

  • Sulfuric acid (e.g., 0.5 M)

  • Ammonia solution (e.g., 25%)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Extraction: Homogenize the plant material with the chosen solvent mixture (A or B).

  • Acidification: After an appropriate extraction period, treat the extract with sulfuric acid to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

  • Phase Separation: Separate the aqueous phase containing the alkaloid salts from the organic phase.

  • Basification: Alkalinize the aqueous phase with an ammonia solution to a pH that converts the alkaloid salts back to their free base form.[6]

  • Final Extraction: Extract the free base alkaloids from the basified aqueous solution using the corresponding chlorinated solvent (chloroform for Mixture A, dichloromethane for Mixture B).

  • Washing and Concentration: Wash the organic phase and then concentrate it using a rotary evaporator to obtain the crude alkaloid extract.

  • Analysis: Quantify the L-Hyoscyamine content in the extract. The study found no statistically significant differences in the extraction efficiency of hyoscyamine (B1674123) between the chloroform and dichloromethane-based methods.[4][5]

Experimental Workflow and Signaling Pathways

To visualize the general process of solvent extraction for L-Hyoscyamine, the following workflow diagram is provided.

L_Hyoscyamine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., roots, leaves) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding SolventAddition Addition of Solvent Grinding->SolventAddition ExtractionMethod Extraction (e.g., Maceration, Sonication, Soxhlet) SolventAddition->ExtractionMethod Filtration Filtration / Centrifugation ExtractionMethod->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventEvaporation Solvent Evaporation CrudeExtract->SolventEvaporation PurificationStep Further Purification (e.g., LLE, SPE) SolventEvaporation->PurificationStep PurifiedExtract Purified L-Hyoscyamine PurificationStep->PurifiedExtract Quantification Quantification (e.g., HPLC, GC-MS) PurifiedExtract->Quantification

Caption: General workflow for the extraction and analysis of L-Hyoscyamine.

Discussion of Solvent Properties and Efficiency

The choice of solvent is critical and depends on the polarity of the target compound. L-Hyoscyamine is a tropane alkaloid, and its solubility is influenced by the pH of the extraction medium.[7] In its free base form, it is more soluble in organic solvents.

  • Methanol demonstrated the highest extraction efficiency in the cited study.[1][2] Its high polarity allows for effective penetration into the plant matrix and solubilization of the alkaloid.

  • Acetonitrile also showed good efficiency, suggesting it is a viable alternative to methanol.

  • Dichloromethane and Chloroform are effective non-polar solvents for extracting the free base form of L-Hyoscyamine, particularly after basification of the initial extract.[4][5] Studies have shown that dichloromethane can be a suitable replacement for the more hazardous chloroform without a significant loss in extraction efficiency.[4][5] L-Hyoscyamine is very soluble in chloroform.

  • Ethanol is another polar solvent that can be used, though it showed lower efficiency compared to methanol in the referenced study.[1][2] A 70-80% ethanol solution has been used in methods involving ultrasonic extraction.[8]

  • Water on its own is a poor solvent for the free base form of L-Hyoscyamine but can be effective when acidified to extract the alkaloid salts.[6][7] L-Hyoscyamine is sparingly soluble in water.

References

A Comparative Guide to the Analysis of L-Hyoscyamine and Its Major Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Hyoscyamine, a tropane (B1204802) alkaloid, is a crucial active pharmaceutical ingredient (API) used for its anticholinergic properties in treating various gastrointestinal disorders. The purity of L-Hyoscyamine is critical for its safety and efficacy, necessitating robust analytical methods to identify and quantify any impurities. This guide provides a comparative analysis of the primary chromatographic techniques used for the quality control of L-Hyoscyamine, focusing on the major impurities listed in the European Pharmacopoeia (EP).

Major Impurities of L-Hyoscyamine

The European Pharmacopoeia lists several related substances as potential impurities in L-Hyoscyamine. Understanding these impurities is fundamental to developing and validating appropriate analytical methods.

Table 1: Major Impurities of L-Hyoscyamine and their Chemical Structures

Impurity NameChemical StructureMolecular Formula
Impurity A: DL-Tropic AcidC₉H₁₀O₃
Impurity B: 7-hydroxyhyoscyamineC₁₇H₂₃NO₄
Impurity C: 6-hydroxyhyoscyamineC₁₇H₂₃NO₄
Impurity D: Hyoscine (Scopolamine)C₁₇H₂₁NO₄
Impurity E: NorhyoscyamineC₁₆H₂₁NO₃
Impurity F: LittorineC₁₇H₂₃NO₃
Impurity G: ApoatropineC₁₇H₂₁NO₂

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two predominant techniques for the analysis of L-Hyoscyamine and its impurities. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the required sensitivity, and the sample matrix.

Table 2: Comparison of HPLC and GC-MS Methods for L-Hyoscyamine Impurity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or to be made so through derivatization.
Derivatization Generally not required.Often necessary for polar and non-volatile impurities (e.g., silylation) to improve volatility and thermal stability.
Selectivity High, can be tuned by altering mobile phase composition, stationary phase, and detector type.Very high, especially with mass spectrometric detection, which provides structural information for peak identification.
Sensitivity (LOD/LOQ) Method dependent, but can achieve low µg/mL to ng/mL levels. A validated HPLC-UV method for a related compound, atropine (B194438) sulphate, reported LOD and LOQ values of 0.0033 and 0.0102 µg/mL, respectively.Generally offers very high sensitivity, with reported LOD for tropane alkaloids in biological materials as low as 5.0 ng/mL. For L-hyoscyamine specifically, a GC-MS method showed a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL.
Typical Application Routine quality control, purity testing, and stability studies as per pharmacopeial monographs.Confirmatory analysis, identification of unknown impurities, and analysis in complex matrices.

Experimental Protocols

Below are representative experimental protocols for the analysis of L-Hyoscyamine and its impurities by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) - Based on European Pharmacopoeia

This method is suitable for the separation and quantification of L-Hyoscyamine and its specified impurities.

Chromatographic Conditions:

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica (B1680970) gel.

  • Mobile Phase A: A solution of 1.36 g/L of potassium dihydrogen phosphate, with the pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 5 95 5
    5 - 25 95 → 50 5 → 50
    25 - 35 50 50
    35 - 40 50 → 95 50 → 5

    | 40 - 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 210 nm.

  • Injection Volume: 20 µL.

Relative Retention Times (with respect to Hyoscyamine):

  • Impurity A: ~0.2

  • Impurity B: ~0.67

  • Impurity C: ~0.72

  • Impurity D: ~0.8

  • Impurity E: ~0.9

  • Impurity F: ~1.1

  • Impurity G: ~1.8

Gas Chromatography-Mass Spectrometry (GC-MS) - A General Approach

This method is suitable for the identification and quantification of volatile impurities or those that can be derivatized.

Sample Preparation (Derivatization):

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

Chromatographic Conditions:

  • Column: A fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) coated with a mid-polarity phase (e.g., 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical substance like L-Hyoscyamine.

impurity_analysis_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample L-Hyoscyamine Sample dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC System dissolution->hplc Direct Injection gcms GC-MS System derivatization->gcms Injection of Derivatized Sample integration Peak Integration & Identification hplc->integration gcms->integration quantification Quantification of Impurities integration->quantification reporting Reporting & Comparison against Specifications quantification->reporting

Caption: General workflow for the analysis of L-Hyoscyamine impurities.

Signaling Pathway of L-Hyoscyamine's Anticholinergic Action

To provide context for the importance of purity, the following diagram illustrates the mechanism of action of L-Hyoscyamine as a muscarinic acetylcholine (B1216132) receptor antagonist.

anticholinergic_pathway cluster_synapse Cholinergic Synapse cluster_drug_action Drug Intervention Ach Acetylcholine (ACh) M_receptor Muscarinic Receptor Ach->M_receptor Binds to L_Hyoscyamine L-Hyoscyamine cell_response Cellular Response (e.g., muscle contraction, glandular secretion) M_receptor->cell_response Activates blocked_receptor Blocked Muscarinic Receptor L_Hyoscyamine->M_receptor Competitively Blocks no_response Inhibition of Cellular Response blocked_receptor->no_response

Caption: L-Hyoscyamine's competitive antagonism at the muscarinic receptor.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of L-Hyoscyamine and its impurities. The choice between them is dictated by the specific analytical needs. The HPLC method outlined in the European Pharmacopoeia is a robust and validated method for routine quality control. GC-MS, on the other hand, offers superior sensitivity and specificity, making it an excellent tool for impurity identification and for analyses requiring very low detection limits. For comprehensive quality control, a combination of these techniques may be employed, with HPLC for routine testing and GC-MS for confirmatory and investigational purposes.

A Comparative Guide to Enantiomeric Purity Testing of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. In the case of hyoscyamine (B1674123), the L-enantiomer, L-Hyoscyamine, is the pharmacologically active component, while the D-enantiomer is significantly less active. Therefore, robust and accurate analytical methods for determining the enantiomeric purity of L-Hyoscyamine are essential for ensuring its safety and efficacy.

This guide provides a comprehensive comparison of modern analytical techniques for the enantiomeric purity testing of L-Hyoscyamine, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CCE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are contrasted with the traditional pharmacopeial method of polarimetry, offering insights into their respective advantages in terms of specificity, sensitivity, and quantitative power.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of L-Hyoscyamine depends on various factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

ParameterChiral HPLCChiral CENMR SpectroscopyPolarimetry (Traditional)
Principle Differential partitioning of enantiomers on a chiral stationary phaseDifferential migration of enantiomers in an electric field in the presence of a chiral selectorChemical shift non-equivalence of enantiomers in a chiral environmentMeasurement of the rotation of plane-polarized light
Primary Impurity Detected D-HyoscyamineD-HyoscyamineD-HyoscyamineD-Hyoscyamine
Other Impurities Can separate related substances (e.g., tropic acid, norhyoscyamine) with method optimizationCan separate related substances with method optimization[1]Can detect other impurities if signals are resolvedNon-specific for other impurities
Resolution (Rs) Typically > 1.5 for baseline separationBaseline separation achievable[1]Depends on the chiral resolving agent and magnetic field strengthNot applicable
Analysis Time 5 - 20 minutes10 - 30 minutes5 - 60 minutes< 5 minutes
Limit of Detection (LOD) ~0.01 - 0.1% of the major enantiomerGenerally lower than polarimetry[1]~0.5 - 1% of the major enantiomer~1% of the major enantiomer
Limit of Quantitation (LOQ) ~0.05 - 0.5% of the major enantiomerTypically in the low µg/mL range~1 - 5% of the major enantiomerNot typically used for quantification of minor enantiomer
Advantages High resolution, high precision, well-establishedLow sample and reagent consumption, high efficiencyProvides structural information, no need for enantiomerically pure standards for ratio determinationFast, simple, inexpensive
Disadvantages Higher solvent consumption, potential for column degradationLower concentration sensitivity than HPLC, reproducibility can be challengingLower sensitivity than chromatographic methods, requires specialized equipment and expertiseNon-specific, insensitive to small amounts of enantiomeric impurity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and evaluation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV or Circular Dichroism (CD) Detector

  • Chiral Column (e.g., polysaccharide-based like Chiralpak® AY-3 or cellulose-based)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Ethanol with 0.05% diethylamine.

Procedure:

  • Prepare a standard solution of L-Hyoscyamine and a sample solution of the test material in the mobile phase.

  • Set the HPLC system parameters:

    • Flow rate: e.g., 1.0 mL/min

    • Column temperature: e.g., 25 °C

    • Injection volume: e.g., 10 µL

    • Detector wavelength: e.g., 210 nm (UV)

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for L-Hyoscyamine and D-Hyoscyamine based on their retention times.

  • Calculate the percentage of the D-enantiomer in the L-Hyoscyamine sample using the peak areas.

Chiral Capillary Electrophoresis (CCE)

CCE is a high-efficiency separation technique that requires minimal sample volume. The use of a chiral selector in the background electrolyte is necessary for the separation of enantiomers.

Instrumentation:

  • Capillary Electrophoresis System

  • UV Detector

Background Electrolyte (BGE):

  • A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing a chiral selector. Sulfated-β-cyclodextrin is a commonly used chiral selector for hyoscyamine enantiomers.[1]

Procedure:

  • Prepare the background electrolyte containing the chiral selector.

  • Fill the capillary with the BGE.

  • Prepare a sample solution of L-Hyoscyamine in the BGE or a suitable low-conductivity buffer.

  • Inject the sample into the capillary using pressure or voltage.

  • Apply a high voltage across the capillary to initiate the electrophoretic separation.

  • Detect the separated enantiomers as they pass through the detector.

  • Determine the enantiomeric purity by comparing the peak areas of the L- and D-hyoscyamine peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of a sample by using a chiral resolving agent to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-resolution NMR Spectrometer

Reagents:

  • Deuterated solvent (e.g., CDCl3)

  • Chiral Lanthanide Shift Reagent (CLSR), such as Yb(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)).[2]

  • Trifluoroacetic acid (TFA).[2]

Procedure:

  • Dissolve a known amount of the L-Hyoscyamine sample in the deuterated solvent.

  • Add one equivalent of TFA to the NMR tube.[2]

  • Acquire a standard 13C NMR spectrum.

  • Add a sub-stoichiometric amount of the chiral lanthanide shift reagent to the NMR tube.[2]

  • Acquire a 13C NMR spectrum. The signals for specific carbons (e.g., aromatic C12 and C15) of the two enantiomers should be resolved into two separate peaks.[2]

  • Integrate the signals corresponding to each enantiomer to determine the enantiomeric ratio. The method has been shown to be effective for mixtures ranging from 50:50 to 98.5:1.5.[2]

Visualizing the Workflow

The following diagrams illustrate the general workflows for each of the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve L-Hyoscyamine in Mobile Phase Inject Inject Sample Prep->Inject Separate Chiral Column Separation Inject->Separate Detect UV/CD Detection Separate->Detect Analyze Integrate Peaks & Calculate % D-Enantiomer Detect->Analyze

Figure 1: General workflow for Chiral HPLC analysis.

CCE_Workflow cluster_prep Sample Preparation cluster_cce CCE Analysis cluster_data Data Analysis Prep Dissolve L-Hyoscyamine in BGE Inject Inject Sample Prep->Inject Separate Capillary Separation with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks & Calculate % D-Enantiomer Detect->Analyze

Figure 2: General workflow for Chiral CE analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep Dissolve L-Hyoscyamine in Deuterated Solvent Add_Reagents Add TFA and Chiral Shift Reagent Prep->Add_Reagents Acquire Acquire 13C NMR Spectrum Add_Reagents->Acquire Analyze Integrate Resolved Signals & Determine Enantiomeric Ratio Acquire->Analyze

Figure 3: General workflow for NMR analysis.

The Pharmacopeial Perspective

The United States Pharmacopeia (USP) monograph for Hyoscyamine specifies a test for "Limit of foreign alkaloids and other impurities" which utilizes thin-layer chromatography (TLC) and a "Specific rotation" test.[3] While the specific rotation test can indicate the presence of the D-enantiomer (as it would decrease the observed rotation), it is a non-specific method that is insensitive to small amounts of the enantiomeric impurity and can be influenced by other optically active impurities. The TLC method described is not designed for chiral separation.[3]

Similarly, the European Pharmacopoeia (EP) provides monographs for hyoscyamine, but the classical approach often relies on optical rotation.

The modern chromatographic and spectroscopic methods detailed in this guide offer significant advantages over the traditional pharmacopeial methods by providing direct, specific, and quantitative determination of the enantiomeric purity of L-Hyoscyamine. These advanced techniques allow for a more accurate assessment of product quality and are indispensable tools in modern drug development and quality control.

References

A Comparative Study of L-Hyoscyamine and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring anticholinergic agent L-Hyoscyamine and its key synthetic and semi-synthetic analogs: Ipratropium (B1672105), Tiotropium (B1237716), and Glycopyrrolate (B1671915). The following sections objectively compare their performance based on available experimental data, with a focus on receptor binding affinity, functional potency, and pharmacokinetic properties.

Introduction to L-Hyoscyamine and its Analogs

L-Hyoscyamine is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and henbane (Hyoscyamus niger). It functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, thereby blocking the action of acetylcholine in the parasympathetic nervous system. This action leads to a variety of physiological effects, including smooth muscle relaxation, reduced secretions, and increased heart rate. L-Hyoscyamine is the levorotatory isomer of atropine, and its pharmacological activity is approximately twice that of atropine, as the dextrorotatory isomer is nearly inactive.[1]

The clinical utility of L-Hyoscyamine has led to the development of synthetic and semi-synthetic analogs with modified properties. These analogs often aim to improve receptor selectivity, prolong the duration of action, or reduce side effects, particularly those related to the central nervous system (CNS). Key synthetic analogs include:

  • Ipratropium: A quaternary ammonium (B1175870) derivative of atropine, developed to limit systemic absorption and CNS penetration.

  • Tiotropium: A long-acting muscarinic antagonist (LAMA) with a prolonged duration of action, primarily used for respiratory conditions.

  • Glycopyrrolate: A quaternary ammonium compound that also exhibits limited CNS penetration.

Comparative Analysis of Performance

The performance of L-Hyoscyamine and its synthetic analogs can be compared across several key pharmacological parameters.

Muscarinic Receptor Binding Affinity

The affinity of these compounds for the five subtypes of muscarinic acetylcholine receptors (M1-M5) is a critical determinant of their therapeutic effects and side-effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
L-Hyoscyamine (Atropine) ~9.0~9.2~9.3~9.0~8.7
Ipratropium Data not availableData not availableData not availableData not availableData not available
Tiotropium 9.0 - 9.49.2 - 9.59.9 - 10.19.0 - 9.49.1 - 9.5
Glycopyrrolate Data not available~8.7~8.8Data not availableData not available

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. pKi is the negative logarithm of the Ki value.

One study found the in vitro binding affinity of tiotropium for muscarinic receptors in rat lung to be 10-11 times higher than that of ipratropium and glycopyrrolate.[1]

Functional Potency

Functional potency measures the concentration of a drug required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists). This data provides insight into the drug's effectiveness in a physiological context.

A study comparing long-acting muscarinic antagonists reported the following functional potencies (pA2 values, a measure of antagonist potency) at the human M3 receptor: Tiotropium (10.4), Aclidinium (9.6), and Glycopyrrolate (9.7).

Table 2: Comparative Functional Potency

CompoundAssayPotency (pA2/pIC50)Target
L-Hyoscyamine Acetylcholine-induced bronchoconstriction (in vivo)Data not availableMuscarinic Receptors
Ipratropium Carbachol-induced trachea contraction (in vitro)~9.5 (pIC50)M3 Receptor
Tiotropium Carbachol-induced trachea contraction (in vitro)~9.5 (pIC50)M3 Receptor
Glycopyrrolate Carbachol-induced trachea contraction (in vitro)~10.4 (pIC50)M3 Receptor

Note: pA2 and pIC50 are measures of antagonist potency. Data is compiled from multiple sources and may not be directly comparable.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical use, dosing frequency, and potential for systemic side effects. A key differentiator for the synthetic analogs is their quaternary ammonium structure, which limits their ability to cross the blood-brain barrier, thereby reducing CNS side effects.

Table 3: Comparative Pharmacokinetic Parameters

ParameterL-HyoscyamineIpratropiumTiotropiumGlycopyrrolate
Bioavailability (Inhaled) Data not available<10%~19.5%<10%
Protein Binding ~50%~0-9%~72%Data not available
Half-life 2-3.5 hours~2 hours5-6 days~0.83 hours (IV)
CNS Penetration YesMinimalMinimalMinimal

Note: Data is compiled from multiple sources and represents approximate values.

The prolonged half-life of tiotropium is a result of its slow dissociation from muscarinic receptors, particularly the M3 subtype, which allows for once-daily dosing.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][3]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[4]

  • Test compounds (L-Hyoscyamine, Ipratropium, Tiotropium, Glycopyrrolate) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the unlabeled test compound in a 96-well plate.[5]

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Organ Bath)

Objective: To determine the functional potency (pA2 or pIC50) of an antagonist in inhibiting agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig trachea or human bronchus).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isometric force transducer and data acquisition system.

  • Agonist: Carbachol or acetylcholine.

  • Antagonists: L-Hyoscyamine, Ipratropium, Tiotropium, Glycopyrrolate.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate for a period of time (e.g., 60-90 minutes) with regular washing.

  • Agonist-induced Contraction: A cumulative concentration-response curve to the agonist is generated to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist for a specific period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by the degree of the rightward shift in the agonist concentration-response curve. The pA2 or pIC50 value is calculated from this shift.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_receptor Muscarinic Receptors cluster_gprotein G Proteins cluster_effector Effector Systems cluster_second_messenger Second Messengers cluster_response Cellular Response M1, M3, M5 M1, M3, M5 Gq/11 Gq/11 M1, M3, M5->Gq/11 Couple to M2, M4 M2, M4 Gi/o Gi/o M2, M4->Gi/o Couple to PLC Phospholipase C Gq/11->PLC Activates AC Adenylyl Cyclase Gi/o->AC Inhibits K_channel K+ Channels Gi/o->K_channel Opens IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release cAMP cAMP Acetylcholine Acetylcholine Acetylcholine->M1, M3, M5 Activates Acetylcholine->M2, M4 Activates L-Hyoscyamine & Analogs L-Hyoscyamine & Analogs L-Hyoscyamine & Analogs->M1, M3, M5 Blocks L-Hyoscyamine & Analogs->M2, M4 Blocks

Caption: Muscarinic receptor signaling pathways and the antagonistic action of L-Hyoscyamine and its analogs.

Experimental Workflow for Radioligand Competition Binding Assay

G Start Start Prepare_membranes Prepare cell membranes expressing muscarinic receptors Start->Prepare_membranes Incubate Incubate membranes with [3H]NMS and test compound Prepare_membranes->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Conclusion

L-Hyoscyamine remains a clinically relevant anticholinergic agent. However, its non-selective nature and ability to cross the blood-brain barrier can lead to undesirable side effects. The development of synthetic and semi-synthetic analogs such as ipratropium, tiotropium, and glycopyrrolate has provided therapeutic alternatives with improved pharmacological profiles.

  • Tiotropium stands out for its high affinity for muscarinic receptors, particularly the M3 subtype, and its exceptionally long duration of action, making it a cornerstone in the management of chronic obstructive pulmonary disease.

  • Ipratropium and Glycopyrrolate , as quaternary ammonium compounds, offer the advantage of minimal CNS penetration, thereby reducing the incidence of central anticholinergic side effects.

The choice between L-Hyoscyamine and its synthetic analogs depends on the specific clinical indication, the desired duration of action, and the importance of minimizing systemic and CNS side effects. Further research focusing on the development of more subtype-selective muscarinic antagonists holds the promise of even more targeted therapies with improved efficacy and tolerability.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of L-Hyoscyamine

This guide provides crucial procedural guidance for researchers, scientists, and drug development professionals working with L-Hyoscyamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. L-Hyoscyamine is a potent tropane (B1204802) alkaloid requiring meticulous handling due to its high toxicity.

Hazard and Exposure Data

L-Hyoscyamine is classified as a highly hazardous substance. The following table summarizes its key toxicological and hazard information as per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 1, 2H300: Fatal if swallowed[1][2]
Acute Toxicity, InhalationCategory 1, 2H330: Fatal if inhaled[1][2]
Pictogram Signal Word
alt text
Danger

Occupational Exposure Limits: Currently, there are no established occupational exposure limit values for L-Hyoscyamine[1]. All handling procedures should aim to minimize any potential for exposure.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step plan for the safe handling and disposal of L-Hyoscyamine in a laboratory setting.

Pre-Handling Preparations
  • Training: All personnel must be thoroughly trained on the hazards of L-Hyoscyamine and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS)[1][2][3].

  • Area Designation: Designate a specific, well-ventilated area for handling L-Hyoscyamine, preferably within a chemical fume hood. Ensure the area is clearly marked with appropriate hazard signs.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested[1].

  • Spill Kit: A spill kit containing appropriate absorbent materials, personal protective equipment (PPE), and waste disposal bags must be available in the designated handling area.

  • Personal Protective Equipment (PPE) Check: Before entering the designated handling area, ensure all required PPE is available and in good condition.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling L-Hyoscyamine to prevent exposure through inhalation, ingestion, or skin and eye contact.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator or a surgical N95 respirator.To prevent inhalation of the fatal airborne particles[1][3][4][5].
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles[1][3].
Hand Protection Two pairs of properly rated disposable, impervious gloves (e.g., Viton™).To prevent skin contact. Double gloving is recommended[6][7].
Body Protection A disposable gown that closes in the back, has long sleeves, and closed cuffs. Impervious clothing is recommended.To protect skin and clothing from contamination[1][5].
Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, outer gloves).

  • Prepare Work Surface: Cover the work surface in the fume hood with absorbent, disposable liners.

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust, such as weighing, within the fume hood.

    • Use appropriate tools to handle the solid material to minimize dust generation.

    • If creating solutions, add the solvent to the L-Hyoscyamine powder slowly to avoid aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment used.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of all disposable materials, including the absorbent liner and outer gloves, into a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first. Wash hands thoroughly with soap and water after removing all PPE[1][2].

Disposal Plan

All waste contaminated with L-Hyoscyamine is considered hazardous and must be disposed of accordingly.

  • Segregation: Keep all L-Hyoscyamine waste separate from other laboratory waste streams. This includes contaminated PPE, disposable labware, and any unused material.

  • Containment: Place all solid and liquid waste into clearly labeled, sealed, and leak-proof containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "L-Hyoscyamine."

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations[1][4]. Do not dispose of L-Hyoscyamine down the drain or in regular trash[2][4].

Visualized Workflow for Handling L-Hyoscyamine

The following diagram illustrates the logical flow of operations for the safe handling of L-Hyoscyamine, from initial preparation to final disposal.

L_Hyoscyamine_Handling_Workflow prep 1. Pre-Handling - Training - Designate Area - Emergency Equipment Check ppe 2. Don PPE - Gown - Inner Gloves - Respirator - Goggles - Outer Gloves prep->ppe Proceed when ready handling 3. Handling in Fume Hood - Prepare Work Surface - Weighing/Aliquoting - Solution Preparation ppe->handling Enter designated area post_handling 4. Post-Handling Decontamination - Clean Equipment - Wipe Surfaces - Dispose of Liners/Gloves handling->post_handling After completing task doff_ppe 5. Doff PPE - Remove Outer Gloves First - Wash Hands Thoroughly post_handling->doff_ppe After cleaning workspace disposal 6. Waste Disposal - Segregate Waste - Seal in Labeled Container - Store for Pickup doff_ppe->disposal After exiting area end_process End of Process disposal->end_process Following institutional protocol

Caption: Workflow for Safe Handling of L-Hyoscyamine.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.